Metalaxyl-13C6
Description
Structure
3D Structure
Properties
CAS No. |
1356199-69-3 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 2-[(2,6-dimethyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-(2-methoxyacetyl)amino]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i6+1,7+1,8+1,10+1,11+1,14+1 |
InChI Key |
ZQEIXNIJLIKNTD-HEYPXIGASA-N |
Isomeric SMILES |
C[13C]1=[13C]([13C](=[13CH][13CH]=[13CH]1)C)N(C(C)C(=O)OC)C(=O)COC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
Synonyms |
N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester; (+/-)-Metalaxyl-13C6; Allegiance-13C6; Apron-13C6; Metanaxin-13C6; Metasyl-13C6; Metaxanine-13C6; Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6; Ridomil-13C6; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Manufacturing of Metalaxyl-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Metalaxyl-13C6, an isotopically labeled analog of the widely used fungicide Metalaxyl. Given the absence of specific literature detailing the synthesis of this labeled compound, this guide outlines a scientifically sound, multi-step process based on established organic chemistry principles and known synthetic routes for unlabeled Metalaxyl and related compounds. The 13C6 label is incorporated into the phenyl ring, making it an invaluable internal standard for quantitative analysis in metabolism, environmental fate, and residue studies.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed as a three-stage process, commencing with a commercially available 13C6-labeled starting material. The core of the strategy is to first construct the labeled aromatic intermediate, 2,6-dimethylaniline-(phenyl-13C6), and then build the rest of the Metalaxyl molecule onto this scaffold.
The proposed overall synthesis is as follows:
-
Stage 1: Synthesis of 2,6-dimethylaniline-(phenyl-13C6) . This crucial step involves the introduction of two methyl groups at the ortho positions to a 13C6-labeled aniline precursor. A feasible route starts from phenol-13C6, which undergoes ortho-methylation followed by amination.
-
Stage 2: Synthesis of Methyl N-(2,6-dimethylphenyl-13C6)-DL-alaninate . The labeled 2,6-dimethylaniline is then alkylated with methyl 2-bromopropionate.
-
Stage 3: Synthesis of this compound . The final step is the acylation of the secondary amine intermediate with methoxyacetyl chloride to yield the target molecule.
Below is a visual representation of the logical workflow for the synthesis.
Caption: Logical workflow for the synthesis of this compound.
Detailed Synthetic Pathway and Experimental Protocols
The following sections provide detailed experimental protocols for each stage of the proposed synthesis. It is important to note that these protocols are adapted from procedures for unlabeled analogs and may require optimization for the isotopically labeled substrates. All manipulations of isotopically labeled materials should be performed with care to minimize loss.
Stage 1: Synthesis of 2,6-dimethylaniline-(phenyl-13C6)
This stage is a two-step process starting from phenol-13C6.
Step 1a: Synthesis of 2,6-dimethylphenol-13C6
This reaction involves the ortho-selective methylation of phenol-13C6.
Metalaxyl-13C6: A Technical Guide for Researchers
An In-depth Whitepaper on the Isotopic Standard for the Fungicide Metalaxyl
This technical guide provides comprehensive information on Metalaxyl-13C6, a stable isotope-labeled internal standard for the fungicide metalaxyl. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed technical data and protocols for the use of this compound in quantitative analysis.
Core Compound Data
This compound is a critical tool for accurate quantification of metalaxyl residues in various matrices. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 1356199-69-3 |
| Molecular Formula | ¹³C₆C₉H₂₁NO₄ |
| Molecular Weight | 285.29 g/mol |
| Appearance | Solid |
| Application | Internal standard for metalaxyl analysis |
Fungicidal Mechanism of Action: The Role of Metalaxyl
This compound is chemically and biologically equivalent to its unlabeled counterpart, metalaxyl, and is therefore expected to exhibit the same mechanism of action. Metalaxyl is a systemic fungicide that is particularly effective against oomycete pathogens, such as Phytophthora and Pythium species, which cause diseases like late blight and downy mildew.
The primary mode of action of metalaxyl is the inhibition of protein synthesis in fungi.[1] Specifically, it targets and inhibits the activity of RNA polymerase I , an enzyme essential for the transcription of ribosomal RNA (rRNA) genes.[2][3][4][5] By disrupting rRNA synthesis, metalaxyl effectively halts the production of ribosomes, which are the cellular machinery for protein synthesis. This cessation of protein production ultimately leads to the inhibition of fungal growth and reproduction.[2][3]
The systemic nature of metalaxyl allows it to be absorbed by the plant and transported throughout its tissues, providing comprehensive protection against fungal pathogens.[3]
Mechanism of action of Metalaxyl in oomycete fungi.
Experimental Protocols: Quantification of Metalaxyl using this compound
This compound is employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of metalaxyl residues in various samples, including crops, soil, and water. The following is a representative experimental protocol based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the concentration of metalaxyl in a food matrix (e.g., scallions) using this compound as an internal standard.
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a homogenized scallion sample into a 50 mL centrifuge tube.
-
Fortification: Spike the sample with a known concentration of this compound solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a specified speed and temperature (e.g., 4000 rpm for 5 minutes).
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.
-
Final Extract: The supernatant is the final extract ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 column for reverse-phase chromatography.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Injection Volume: Typically 1-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metalaxyl: Monitor for a specific precursor ion to product ion transition (e.g., m/z 280.1 → 220.1).
-
This compound: Monitor for the corresponding shifted transition (e.g., m/z 286.1 → 226.1).
-
-
-
Quantification: The concentration of metalaxyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.
Workflow for Metalaxyl analysis using an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of metalaxyl in complex matrices. Its use in isotope dilution mass spectrometry-based methods, such as QuEChERS-LC-MS/MS, allows for the correction of matrix effects and variations in extraction recovery, leading to highly precise analytical results. Understanding the fungicidal mechanism of its unlabeled analogue, metalaxyl, provides the necessary context for the significance of monitoring its residues in agricultural and environmental samples. This guide serves as a foundational resource for researchers implementing analytical methods for metalaxyl.
References
Navigating Isotopic Purity and Labeling Efficiency of Metalaxyl-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Metalaxyl-13C6, a stable isotope-labeled (SIL) internal standard crucial for quantitative studies in agrochemical and environmental analysis. This document outlines the key quality attributes of this compound, details the experimental methodologies for their determination, and presents this information in a clear, accessible format for researchers and drug development professionals.
Quantitative Data Summary
The quality of this compound is defined by its isotopic purity, isotopic enrichment, and chemical purity. The following tables summarize the available quantitative data for commercially available this compound.
Table 1: Isotopic Purity and Enrichment of this compound
| Parameter | Specification | Supplier |
| Isotopic Purity | 99 atom % 13C | Sigma-Aldrich |
| Isotopic Enrichment | Not explicitly specified | Multiple |
| Mass Shift | M+6 | Sigma-Aldrich |
Table 2: Chemical Purity of this compound
| Parameter | Specification | Method | Supplier |
| Purity | ≥98.0% | HPLC | Sigma-Aldrich |
| Purity | 98.4% | Not specified | MedchemExpress |
| Assay | 98% (CP) | Not specified | Sigma-Aldrich |
Experimental Protocols
The determination of isotopic purity and labeling efficiency of this compound relies on sophisticated analytical techniques. While compound-specific protocols are often proprietary, the following sections detail the general, widely accepted methodologies for these analyses.
Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity and enrichment of 13C-labeled compounds.[1] The general workflow involves comparing the measured isotopic distribution of the labeled compound to its theoretical distribution.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration appropriate for the mass spectrometer being used.
-
Instrumental Analysis: The sample is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS) to ensure the analysis of a pure compound. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are employed to resolve the different isotopologues.[1]
-
Data Acquisition: Mass spectra are acquired over the relevant m/z range, focusing on the molecular ion cluster of this compound.
-
Data Analysis and Calculation:
-
The ion chromatograms for each isotopologue (M, M+1, M+2, etc.) are extracted and the peak areas are integrated.[1]
-
The natural isotopic abundance of all elements in the molecule (C, H, N, O) is used to correct the measured intensities, removing their contribution to the adjacent isotope peaks.[1]
-
The isotopic purity is calculated by comparing the intensity of the fully labeled isotopologue (M+6 for this compound) to the sum of the intensities of all isotopologues.
-
Isotopic enrichment is determined by comparing the experimental isotopic pattern with theoretical distributions calculated for a range of enrichment levels.[2]
-
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) spectroscopy, particularly 13C-NMR, is a powerful non-destructive technique for determining the isotopic purity of 13C-labeled compounds.[3][4]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube. An internal standard with a known concentration and a distinct 13C signal may be added for quantification.
-
Instrumental Analysis: The 13C-NMR spectrum is acquired on a high-field NMR spectrometer. Quantitative acquisition parameters are crucial, including a long relaxation delay to ensure full relaxation of all carbon nuclei.
-
Data Acquisition: The 13C spectrum is recorded, showing signals for the 13C-enriched positions in the this compound molecule.
-
Data Analysis and Calculation:
-
The integrals of the 13C signals corresponding to the labeled positions are measured.
-
The isotopic purity is determined by comparing the integral of the labeled carbon signals to the integral of a known reference standard or by analyzing the relative intensities of satellite peaks in the 1H-NMR spectrum.
-
Visualizations
The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.
Caption: A representative synthetic pathway for a 13C6-labeled aromatic compound.
Caption: Analytical workflow for determining isotopic purity and labeling efficiency.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Commercial Suppliers and Availability of Metalaxyl-13C6: A Technical Guide
For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled standards, Metalaxyl-13C6 serves as a critical internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS). This guide provides an in-depth overview of its commercial availability, technical specifications, and a representative experimental protocol for its use in pesticide residue analysis.
Data Presentation: Commercial Availability and Specifications
This compound is available from several reputable suppliers of analytical standards and research chemicals. The following table summarizes the key quantitative data from prominent commercial sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | Metalaxyl-(phenyl-13C6) | 1356199-69-3 | ¹³C₆C₉H₂₁NO₄ | 285.29 | 99 atom % ¹³C | ≥98.0% (HPLC) | 2 mg, 5 mg |
| Santa Cruz Biotechnology | This compound | 1356199-69-3 | C₉(¹³C)₆H₂₁NO₄ | 285.29 | Not specified | Not specified | Inquire |
| MedChemExpress | This compound | 1356199-69-3 | Not specified | Not specified | Not specified | Not specified | Inquire |
| LGC Standards | Metalaxyl 13C6 (phenyl 13C6) | 1356199-69-3 | Not specified | 285.167 | Not specified | Not specified | Custom synthesis |
Experimental Protocols: Isotope Dilution Mass Spectrometry for Pesticide Residue Analysis
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based methods to correct for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] A common and effective sample preparation technique for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6][7]
Objective: To accurately quantify Metalaxyl residues in a food matrix (e.g., fruits, vegetables) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Homogenized sample matrix (e.g., tomato, cucumber)
-
Metalaxyl analytical standard
-
This compound internal standard
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)
-
Centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the Metalaxyl analytical standard in acetonitrile (e.g., 1000 µg/mL).
-
Prepare a stock solution of the this compound internal standard in acetonitrile (e.g., 1000 µg/mL).
-
From the stock solutions, prepare a series of calibration standards in blank matrix extract, each containing a constant concentration of the this compound internal standard and varying concentrations of the Metalaxyl analytical standard.
-
-
Sample Extraction (QuEChERS):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard solution.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL centrifuge tube containing a mixture of d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, GCB may be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
LC-MS/MS Analysis:
-
Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution program.
-
Flow rate: 0.3 mL/min.
-
Column temperature: 40 °C.
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for both Metalaxyl and this compound.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Metalaxyl to the peak area of this compound against the concentration of Metalaxyl.
-
Calculate the concentration of Metalaxyl in the sample by using the peak area ratio obtained from the sample analysis and the calibration curve.
-
Mandatory Visualization
Caption: Procurement and experimental workflow for using this compound.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. food-safety.com [food-safety.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Safety, Handling, and Application of Metalaxyl-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling protocols, and detailed experimental methodologies for the use of Metalaxyl-13C6. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective application of this isotopically labeled compound.
Introduction to this compound
This compound is the isotopically labeled form of Metalaxyl, a systemic phenylamide fungicide. The six carbon atoms in the phenyl ring have been replaced with the stable isotope carbon-13. This labeling makes this compound an invaluable tool in analytical chemistry and metabolic research, primarily serving as an internal standard for highly accurate quantification of Metalaxyl residues in various matrices and as a tracer in metabolic flux analysis studies.[1] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of Metalaxyl during sample preparation and analysis.
Safety Data Sheet (SDS) and Handling
The safety profile of this compound is considered to be analogous to that of Metalaxyl. The following sections summarize the key safety and handling information.
Hazard Identification
Metalaxyl is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3]
-
May cause an allergic skin reaction (Skin Sensitization, Category 1).[3]
-
Causes substantial but temporary eye injury .[2]
-
Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[3]
Signal Word: Warning[1]
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of Metalaxyl and this compound.
| Property | Value | Reference |
| Chemical Formula | 13C6C9H21NO4 | [1] |
| Molecular Weight | 285.29 g/mol | [1] |
| Appearance | Fine white powder/Colorless, odorless crystal | [2][4] |
| Melting Point | 63.5-73 °C | [1][2] |
| Solubility | Water: 7.1 - 8.4 g/L at 20-22°C. Soluble in ethanol, acetone, toluene. | [2][4] |
| Storage Temperature | -20°C | [1] |
| Isotopic Purity | ≥98% (CP), 99 atom % 13C | [1] |
Toxicological Information
The toxicological data for Metalaxyl are summarized in the following table.
| Endpoint | Value | Species | Reference |
| Oral LD50 | 633 - 669 mg/kg | Rat | [2][4] |
| Dermal LD50 | > 3100 mg/kg | Rat | [2][4] |
| Inhalation LC50 | > 3.6 mg/L | Rat | [2] |
| Skin Irritation | Non-irritating | [2] | |
| Eye Irritation | Substantial but temporarily irritating | [2] | |
| Skin Sensitization | Not a contact sensitizer | Guinea pig | [2] |
| Mutagenicity | No evidence of mutagenic effects | [2] | |
| Reproductive Toxicity | Not known to cause reproductive or birth defects at normal exposure levels | [2][5] | |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, OSHA | [2] |
Handling and Personal Protective Equipment (PPE)
Handling:
-
Do not breathe dust.[6]
-
Wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[2]
-
Use only in a well-ventilated area.[7]
-
Keep container tightly sealed when not in use.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear protective eyewear, such as safety glasses, goggles, or a face shield.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., barrier laminate or viton) and long-sleeved shirt and long pants.[8]
-
Respiratory Protection: If dust is generated, wear a respirator with a particle filter.[6]
-
General Hygiene: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[7]
Storage and Disposal
-
Storage: Store in the original container in a cool, dry, well-ventilated, and secured area.[2] Do not store near food or feed.[2] Recommended storage temperature for this compound is -20°C.[1]
-
Disposal: Dispose of waste material at an approved waste disposal facility.[9] Do not contaminate water, food, or feed by storage or disposal.[9]
Mechanism of Action and Signaling Pathway
Metalaxyl's primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis in susceptible Oomycete fungi.[10][11] This is achieved by targeting and inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing rRNA genes.[11][12] The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for fungal growth and development, ultimately resulting in fungicidal action.[13] The R-enantiomer of Metalaxyl (Mefenoxam) is the more biologically active isomer.[11]
Experimental Protocols
This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Metalaxyl residues in various samples, such as food and environmental matrices. It can also be used in metabolic flux analysis to trace the metabolic fate of Metalaxyl.[14][15]
Isotope Dilution Mass Spectrometry (IDMS) for Pesticide Residue Analysis
This protocol provides a general workflow for the analysis of Metalaxyl in a food matrix (e.g., scallions) using this compound as an internal standard with LC-MS/MS.[16]
4.1.1. Materials and Reagents
-
Metalaxyl analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Sodium chloride
-
Milli-Q or equivalent high-purity water
-
Homogenizer
-
Centrifuge
-
SPE cartridges for cleanup (if necessary)
-
LC-MS/MS system
4.1.2. Preparation of Standard Solutions
-
Stock Solutions (1000 mg/L): Accurately weigh 10 mg of Metalaxyl and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with acetonitrile. Store at 4°C in the dark.[16]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create calibration standards. A typical calibration range might be 0.5 to 1000 µg/L.[16]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards (e.g., 100 µg/L).
4.1.3. Sample Preparation (QuEChERS-based method)
-
Homogenization: Weigh 10 g of the homogenized sample (e.g., scallions) into a 50 mL centrifuge tube.[16]
-
Spiking: Add a known volume of the this compound internal standard spiking solution to the sample. For recovery experiments, spike blank samples with known concentrations of the Metalaxyl standard.
-
Extraction: Add 20 mL of acetonitrile to the centrifuge tube. Shake vigorously for 5 minutes using a high-throughput tissue grinder or vortex mixer.[16]
-
Salting Out: Add 5 g of sodium chloride, and shake by hand for 2 minutes.[16]
-
Centrifugation: Centrifuge at 6000 rpm for 5 minutes.[16]
-
Cleanup (optional): Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) if matrix interferences are significant.
-
Final Extract: Transfer the final extract into an autosampler vial for LC-MS/MS analysis.
4.1.4. LC-MS/MS Analysis
-
LC Column: Agilent EclipsePlusC18 RRHD column (50 mm × 2.1 mm, 1.8 µm) or equivalent.[16]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[16]
-
Flow Rate: 0.30 mL/min.[16]
-
Injection Volume: 1.5 µL.[16]
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.[16]
-
MRM Transitions:
-
Metalaxyl: Precursor ion m/z 280 -> Product ions m/z 220 (quantifier) and m/z 192 (qualifier).[17]
-
This compound: Precursor ion m/z 286 -> Product ion m/z 226 (quantifier).
-
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the Metalaxyl quantifier ion to the peak area of the this compound quantifier ion against the concentration of the calibration standards.
-
Determine the concentration of Metalaxyl in the samples by using the peak area ratio from the sample chromatogram and the calibration curve.
Metabolic Flux Analysis
This compound can be used as a tracer to study the metabolic fate of Metalaxyl in biological systems. This involves exposing an organism or cell culture to this compound and then analyzing the isotopic enrichment in downstream metabolites using mass spectrometry.
4.2.1. Experimental Design
-
Culture: Grow the biological system (e.g., fungal culture, plant seedlings) in a suitable medium.
-
Labeling: Introduce this compound into the medium at a defined concentration and time point.
-
Sampling: Collect samples at various time points after the introduction of the labeled compound.
-
Metabolite Extraction: Quench metabolic activity and extract metabolites from the samples.
-
Analysis: Analyze the extracts using high-resolution mass spectrometry (e.g., LC-HRMS or GC-MS) to determine the mass isotopomer distributions of potential metabolites.
-
Flux Calculation: Use metabolic modeling software to calculate the metabolic fluxes based on the isotopic labeling patterns.
References
- 1. メタラキシル-(環-13C6) 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. meristemag.com [meristemag.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. Metalaxyl [agrocarechem.com]
- 5. EXTOXNET PIP - METALAXYL [extoxnet.orst.edu]
- 6. hb-p.com [hb-p.com]
- 7. cdms.net [cdms.net]
- 8. albaugh.com [albaugh.com]
- 9. cdms.net [cdms.net]
- 10. researchgate.net [researchgate.net]
- 11. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Dissipation and Residue of Metalaxyl-M and Azoxystrobin in Scallions and Cumulative Risk Assessment of Dietary Exposure to Hepatotoxicity [mdpi.com]
- 17. agilent.com [agilent.com]
Environmental Fate and Degradation of Metalaxyl-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of Metalaxyl, with a focus on its ¹³C₆ isotopologue. Metalaxyl is a systemic fungicide widely used in agriculture to control diseases caused by Oomycete fungi.[1][2] Understanding its behavior in the environment is crucial for assessing its potential impact and ensuring its safe use. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes its degradation pathways. While specific studies on Metalaxyl-¹³C₆ are limited, the data presented for ¹⁴C-labeled and unlabeled metalaxyl serve as a robust proxy, given that the isotopic label does not significantly alter its chemical properties and environmental behavior.
Data Presentation
The environmental persistence of Metalaxyl is influenced by various factors, including soil type, microbial activity, pH, and sunlight. The following tables summarize the quantitative data on the degradation of Metalaxyl in different environmental compartments.
Table 1: Half-life of Metalaxyl in Soil
| Soil Type | Half-life (days) | Reference |
| Gley Humic Soil | 17-38 | [3] |
| Dark Red Latosol | 17-38 | [3] |
| Tobacco Soil | 13.7 - 17 | [4] |
| Non-cropped Soil | 13.8 - 17 | [4] |
| Sandy Loam | 82 (no prior history) | [5] |
| Sandy Loam (with enhanced degradation) | 4 - 10 | [5] |
Table 2: Degradation of Metalaxyl in Different Environmental Conditions
| Condition | Degradation/Dissipation | Key Findings | Reference |
| Aerobic Soil Incubation | First-order kinetics | Higher degradation in German soil compared to Cameroonian soil. | [3][6] |
| Aqueous Solution (pH 10) | Rapid degradation | Stable at pH 3, 5, and 7. | [5] |
| Sunlight Exposure (in soil) | Half-life reduced by 3-4 times | Photodegradation is a significant dissipation pathway. | [5] |
| Chloroform-sterilized soil | Little to no degradation | Highlights the critical role of microorganisms in degradation. | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducible research in the field of environmental fate. This section outlines the key experimental protocols for studying the degradation of Metalaxyl.
Soil Degradation Study
Objective: To determine the rate and pathway of Metalaxyl degradation in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Collect soil from relevant agricultural fields. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as pH, organic matter content, and microbial biomass.
-
Spiking: Treat the soil with a solution of Metalaxyl-¹³C₆ (or a relevant isotopologue like ¹⁴C-Metalaxyl) at a concentration representative of field application rates.[6]
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 23°C) and moisture content (e.g., field capacity).[2] Include control samples of sterilized soil to differentiate between microbial and chemical degradation.[5]
-
Sampling: Collect soil subsamples at regular intervals over a period of time (e.g., 0, 14, 28, 45 days).[2]
-
Extraction: Extract Metalaxyl and its degradation products from the soil samples using an appropriate solvent, such as methanol or a mixture of methanol and water.[7]
-
Analysis: Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.[1][6]
-
Data Analysis: Calculate the half-life of Metalaxyl in the soil using first-order kinetics.[3]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the residues of Metalaxyl and its metabolites in environmental samples.
Methodology:
-
Sample Preparation:
-
Soil: Extract the soil sample with a suitable solvent (e.g., 50% methanol in water). Centrifuge to separate the solid and liquid phases. Evaporate the methanol and perform a solid-phase extraction (SPE) on the aqueous phase.
-
Water: For water samples, a preconcentration step using solid-phase extraction is typically required.
-
-
Derivatization (if necessary): For the analysis of certain metabolites like the 2,6-dimethylaniline moiety, a derivatization step, such as bromination, may be necessary to improve chromatographic properties.
-
GC-MS Analysis:
-
Injection: Inject the prepared sample extract into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., phenylmethylsilicon) to separate the components of the mixture.[7]
-
Detection: Employ a mass spectrometer in selected-ion monitoring (SIM) mode for sensitive and specific detection of Metalaxyl and its metabolites.
-
-
Quantification: Prepare a calibration curve using certified standards of Metalaxyl and its metabolites to quantify their concentrations in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the degradation pathway of Metalaxyl and a typical experimental workflow for its analysis.
Caption: Primary degradation pathway of Metalaxyl in soil.
Caption: Experimental workflow for soil degradation analysis.
Environmental Fate
The environmental fate of Metalaxyl is governed by a combination of biotic and abiotic processes.
Biodegradation
Microbial degradation is the primary mechanism for the dissipation of Metalaxyl in soil.[5] A wide range of soil microorganisms, including bacteria and fungi, are capable of degrading this fungicide.[5] The initial and most significant degradation step is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid metabolite, often referred to as metalaxyl acid.[1] This process is significantly faster in soils with a history of Metalaxyl application, a phenomenon known as enhanced biodegradation.[5]
Photodegradation
Metalaxyl is susceptible to photodegradation, especially in the presence of sunlight.[5] Photolysis in soil and water can be a significant route of dissipation, leading to a reduction in its persistence in the upper layers of the environment exposed to light.
Hydrolysis
Under neutral environmental pH conditions, Metalaxyl is relatively stable to hydrolysis.[1] However, its degradation is accelerated under alkaline conditions (pH 10).[5]
Mobility
Metalaxyl has a low potential for strong adsorption to soil particles, which, combined with its water solubility, gives it the potential to leach into groundwater, particularly in sandy soils with low organic matter content.
Conclusion
The environmental fate of Metalaxyl-¹³C₆ is primarily driven by microbial degradation in soil, leading to the formation of its acid metabolite. Photodegradation also contributes to its dissipation. While generally not persistent, its mobility in soil warrants careful management to prevent potential groundwater contamination. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals to conduct further studies and risk assessments related to this widely used fungicide.
References
- 1. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsnet.org [apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. ausveg.com.au [ausveg.com.au]
- 6. Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Gas chromatography determination of metalaxyl in plant material] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Metalaxyl-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Metalaxyl-13C6. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This guide includes a summary of stability data, detailed experimental protocols for stability assessment, and diagrams illustrating degradation pathways and experimental workflows.
This compound is a stable isotope-labeled version of Metalaxyl, a widely used phenylamide fungicide. The carbon-13 labeling provides a valuable tool for tracer studies in metabolism, environmental fate, and pharmacokinetic research. Ensuring the stability of this compound is critical for the accuracy and reliability of experimental results. While specific long-term stability studies on this compound are not extensively published, its stability profile is expected to be analogous to that of its unlabeled counterpart, Metalaxyl.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. Based on manufacturer recommendations and safety data sheets for Metalaxyl and its labeled analogs, the following conditions are advised:
| Condition | Recommendation | Source(s) |
| Temperature | Long-term: -20°C. Short-term: 2-10°C.[1] Avoid temperatures above 46°C and below -6°C.[2] | [1][2] |
| Light | Store in a dark place, protected from direct sunlight.[2] Metalaxyl is photolytically stable in water and soil under natural sunlight but can be decomposed by UV light.[3] | [2][3] |
| Humidity | Store in a cool, dry location.[2] Avoid conditions of high humidity.[4] | [2][4] |
| Atmosphere | Store in a tightly sealed container. Some suppliers may pack the material under an inert gas like argon. | |
| General | Store in a well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2][5] | [2][5] |
Stability Profile of Metalaxyl
The stability of Metalaxyl, and by extension this compound, is influenced by several factors including pH, temperature, and light.
Hydrolytic Stability
Metalaxyl is generally stable to hydrolysis at neutral and acidic pH.[2][3] Its stability decreases as the pH becomes more alkaline.
| pH | Temperature | Half-life (t½) |
| 1 | 20°C | >200 days[6] |
| 7 | 20°C | 106 days[7] |
| 7 | 50°C | Stable[4] |
| 9 | 20°C | 115 days[6][7] |
| 10 | 20°C | 12 days[6][7] |
Thermal Stability
Metalaxyl is stable up to 300°C.[6] However, prolonged exposure to high temperatures can lead to degradation. An accelerated stability study on a Metalaxyl formulation stored at 54 ± 2°C for 14 days showed slight degradation, with a calculated half-life of 8.99 days under these conditions.[5]
Photolytic Stability
While stable under natural sunlight, Metalaxyl can be degraded by UV light.[3] The photodecomposition process can be accelerated by photosensitizers such as humic acid, TiO₂, and H₂O₂.[3]
Metalaxyl Degradation Pathway
The degradation of Metalaxyl proceeds through several key pathways, primarily involving hydrolysis of the methyl ester, oxidation of the ring-methyl groups, and N-dealkylation.[3][6] The major metabolite formed in soil is the metalaxyl acid.[3]
Caption: Primary degradation pathways of Metalaxyl.
Experimental Protocols for Stability Testing
A stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable technique.[3][8][9]
Proposed HPLC-UV Stability-Indicating Method
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Chromatographic System:
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
A gradient elution can be optimized to separate the parent compound from its degradation products. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a concentration range suitable for creating a calibration curve (e.g., 1-100 µg/mL).[10]
-
For stability samples, dissolve a known weight of the compound in the solvent to achieve a target concentration within the calibration range.
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
After exposure, neutralize the acid and base-treated samples and dilute all samples to the target concentration for HPLC analysis.
-
-
Data Analysis:
-
Assess the peak purity of the this compound peak in the chromatograms of the stressed samples to ensure no degradation products are co-eluting.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Experimental Workflow for a Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for a comprehensive stability study.
Conclusion
This compound is a stable molecule under the recommended storage conditions. To ensure its integrity for research purposes, it is essential to store it in a cool, dry, and dark place, preferably at -20°C for long-term storage. While the compound is resistant to hydrolysis under neutral and acidic conditions, it is susceptible to degradation under alkaline conditions, high temperatures, and UV light. The provided experimental protocols offer a framework for researchers to perform their own stability assessments and ensure the quality of their analytical standards and study materials.
References
- 1. 57837-19-1・Metalaxyl Standard・130-11683[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. japp.journals.ekb.eg [japp.journals.ekb.eg]
- 6. 590. Metalaxyl (Pesticide residues in food: 1982 evaluations) [inchem.org]
- 7. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]
- 8. Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian (Durio zibethinus L.) Leaf Using High-Performance Liquid Chromatography (HPLC) Technique [mdpi.com]
Methodological & Application
Application Note: High-Throughput Quantification of Metalaxyl in Complex Matrices using Metalaxyl-13C6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the fungicide metalaxyl in complex sample matrices. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Metalaxyl-13C6, for accurate and precise quantification. The use of an internal standard that co-elutes with the analyte of interest compensates for variations in sample preparation and matrix effects, leading to reliable results. Detailed protocols for sample preparation, LC-MS/MS analysis, and data processing are provided for researchers, scientists, and drug development professionals.
Introduction
Metalaxyl is a systemic fungicide widely used in agriculture to control diseases caused by Oomycete fungi on a variety of crops.[1] Its widespread use necessitates sensitive and accurate analytical methods to monitor its residues in food products and environmental samples to ensure consumer safety and regulatory compliance. Isotope dilution mass spectrometry is a powerful technique for the quantification of trace-level analytes in complex matrices. By introducing a known amount of a stable isotope-labeled analog of the analyte, in this case, this compound, at an early stage of the sample preparation, variations in extraction efficiency and matrix-induced signal suppression or enhancement can be effectively normalized. This leads to improved accuracy and precision of the analytical results.
This compound is an ideal internal standard for the analysis of metalaxyl as it shares identical physicochemical properties with the native compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2] However, its mass is shifted by 6 Da due to the incorporation of six 13C atoms, allowing for its distinct detection by the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Metalaxyl analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
QuEChERS extraction salts and cleanup tubes (or equivalent)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metalaxyl and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions (10 µg/mL): Prepare intermediate working standard solutions by diluting the primary stock solutions with methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound by diluting the intermediate working standard solution with acetonitrile/water (1:1, v/v).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Metalaxyl working standard solution into a blank matrix extract. The final concentrations should cover the expected range of the samples. Add a constant amount of the this compound internal standard spiking solution to each calibration standard.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Caption: Experimental workflow for sample preparation.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with 10% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Metalaxyl | 280.1 | 220.1 (Quantifier) | 15 | 50 |
| 192.1 (Qualifier) | 20 | 50 | ||
| This compound (IS) | 286.1 | 226.1 (Quantifier) | 15 | 50 |
| 192.1 (Qualifier) | 20 | 50 |
Note: The MRM transitions for this compound are proposed based on the fragmentation of the unlabeled compound. Optimal values should be determined experimentally.
Data Presentation
The use of this compound as an internal standard provides excellent linearity and reproducibility. The following tables summarize representative quantitative data obtained from method validation experiments.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Metalaxyl | 0.5 - 100 | >0.995 | 0.1 | 0.5 |
Table 2: Accuracy and Precision (Spiked Samples)
| Spiked Concentration (ng/g) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD) (%) |
| 1 | 98.5 | 4.2 |
| 10 | 101.2 | 3.1 |
| 50 | 99.8 | 2.5 |
Logical Relationships
The core principle of this method relies on the relationship between the analyte and its stable isotope-labeled internal standard.
References
Application Note: Quantitative Analysis of Metalaxyl in Food Samples using Isotope Dilution Mass Spectrometry with Metalaxyl-13C6
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the fungicide Metalaxyl in various food matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, and to effectively compensate for matrix effects, a stable isotope-labeled internal standard, Metalaxyl-13C6, is employed. The method has been validated across a range of food commodities, demonstrating excellent performance in terms of linearity, recovery, and sensitivity, meeting the requirements of regulatory guidelines such as SANCO/12571/2013.
Introduction
Metalaxyl is a systemic fungicide widely used in agriculture to protect crops from diseases caused by oomycete fungi.[1] Its presence in food commodities is strictly regulated, necessitating sensitive and reliable analytical methods for monitoring compliance with Maximum Residue Limits (MRLs). Challenges in quantifying pesticide residues in complex food matrices often arise from matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. Isotope dilution mass spectrometry, which involves the use of a stable isotope-labeled internal standard, is the gold standard for mitigating these effects. This application note details a validated LC-MS/MS method for the quantification of Metalaxyl in diverse food samples, employing this compound as the internal standard.
Experimental
Materials and Reagents
-
Standards: Metalaxyl (99.5% purity), this compound (99% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (99%), Anhydrous magnesium sulfate (MgSO4), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
QuEChERS Extraction and Cleanup Kits: Containing pre-weighed salts and sorbents (e.g., PSA, C18)
Instrumentation
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[2][3][4]
-
Homogenization: Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt packet (containing MgSO4, NaCl, and citrate salts). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE cleanup tube containing PSA and other sorbents as needed for the specific matrix. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dilution and Analysis: Collect the supernatant, dilute with the initial mobile phase, and inject into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode (ESI+) with Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.[5][6]
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
Table 2: MRM Transitions for Metalaxyl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Metalaxyl | 280.1 | 220.1 | 15 | 50 | Quantifier |
| Metalaxyl | 280.1 | 192.1 | 25 | 50 | Qualifier |
| This compound | 286.1 | 226.1 | 15 | 50 | Quantifier (IS) |
| This compound | 286.1 | 198.1 | 25 | 50 | Qualifier (IS) |
Method Validation
The analytical method was validated according to the SANCO/12571/2013 guidelines, assessing linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[7][8][9] The validation was performed in three representative food matrices: grape (high water content), avocado (high fat content), and wheat flour (dry matrix).
Linearity
Matrix-matched calibration curves were prepared by spiking blank matrix extracts with known concentrations of Metalaxyl and a constant concentration of this compound. The linearity was evaluated over a concentration range of 1 to 200 µg/kg.
Table 3: Linearity of Metalaxyl in Different Food Matrices
| Matrix | Calibration Range (µg/kg) | Correlation Coefficient (r²) |
| Grape | 1 - 200 | > 0.998 |
| Avocado | 1 - 200 | > 0.997 |
| Wheat Flour | 1 - 200 | > 0.999 |
Accuracy and Precision
Accuracy was determined through recovery studies by spiking blank samples at three different concentration levels (n=5). Precision was expressed as the relative standard deviation (RSD).
Table 4: Accuracy (Recovery) and Precision (RSD) of Metalaxyl
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Grape | 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.1 | |
| 100 | 99.8 | 2.5 | |
| Avocado | 10 | 95.3 | 6.8 |
| 50 | 97.1 | 4.5 | |
| 100 | 98.5 | 3.8 | |
| Wheat Flour | 10 | 102.4 | 3.5 |
| 50 | 105.1 | 2.8 | |
| 100 | 103.7 | 2.1 |
Limit of Quantification (LOQ)
The LOQ was established as the lowest concentration level at which the method was successfully validated with acceptable recovery (70-120%) and precision (RSD ≤ 20%). The LOQ for Metalaxyl was determined to be 10 µg/kg for all tested matrices.[10]
Visualizations
Caption: Experimental workflow for Metalaxyl analysis.
Caption: Logic for Metalaxyl quantification.
Conclusion
The described method, combining a modified QuEChERS sample preparation with LC-MS/MS analysis and isotope dilution using this compound, provides a highly accurate, sensitive, and robust approach for the routine monitoring of Metalaxyl residues in a variety of food matrices. The use of a stable isotope-labeled internal standard effectively compensates for matrix-induced signal variations, ensuring reliable quantification. The method validation results demonstrate compliance with stringent regulatory performance criteria, making it suitable for implementation in food safety and quality control laboratories.
References
- 1. cipac.org [cipac.org]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. EURL | Residues of Pesticides | Method Validation & Quality Control Procedures for Pesticide Residues Analysis in Food & Feed [eurl-pesticides.eu]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Metalaxyl-13C6 in Pesticide Residue Analysis: A Detailed Guide
Introduction
Metalaxyl is a systemic fungicide widely used in agriculture to control diseases caused by oomycete fungi on a variety of crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for metalaxyl in food commodities to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for the routine monitoring of metalaxyl residues. The use of stable isotope-labeled internal standards, such as Metalaxyl-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis. This approach, known as isotope dilution mass spectrometry (IDMS), significantly improves the accuracy and precision of quantification by compensating for matrix effects and variations in sample preparation and instrument response.[2][3]
This document provides detailed application notes and protocols for the analysis of metalaxyl in various food matrices using this compound as an internal standard. The methodologies described are intended for researchers, scientists, and professionals involved in pesticide residue analysis and drug development.
Principle
The core of this analytical approach is the use of this compound, a stable isotope-labeled analog of metalaxyl, as an internal standard. This labeled standard is chemically identical to the target analyte, metalaxyl, but has a different mass due to the incorporation of six Carbon-13 isotopes. When added to a sample at the beginning of the analytical process, it experiences the same extraction, cleanup, and ionization efficiencies as the native metalaxyl. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, even in the presence of complex sample matrices that can suppress or enhance the instrument's signal. This method effectively mitigates the "matrix effect," a common challenge in pesticide residue analysis.[2][3][4][5][6]
Experimental Protocols
A widely adopted and efficient sample preparation method for pesticide residue analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][8][9][10] The following protocol outlines the QuEChERS procedure followed by LC-MS/MS analysis for the determination of metalaxyl residues using this compound as an internal standard.
Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, 98% or higher
-
Ammonium formate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for highly pigmented samples)
-
Metalaxyl analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity)
Equipment
-
High-speed blender or homogenizer
-
Centrifuge capable of ≥4000 rpm
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of metalaxyl and this compound in 10 mL of acetonitrile to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions of metalaxyl at concentrations ranging from 1 ng/mL to 1000 ng/mL in acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation (QuEChERS Protocol)
The following diagram illustrates the general workflow for the QuEChERS sample preparation:
Caption: QuEChERS workflow for pesticide residue analysis.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruits or vegetables) using a high-speed blender.
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of the this compound internal standard spiking solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA). For samples with high fat content, 50 mg of C18 can be added. For samples with high pigment content, such as spinach, 50 mg of GCB can be added, but note that GCB may retain planar pesticides.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 2 minutes.
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following diagram illustrates the logical flow of the analytical determination:
Caption: Analytical workflow for LC-MS/MS determination.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would be to start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table lists the recommended MRM transitions for metalaxyl and this compound. The most intense transition is typically used for quantification, while the second is used for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Metalaxyl | 280.1 | 220.2 | 192.2 | 15 |
| This compound | 286.1 | 226.2 | 198.2 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation and Performance
The use of this compound as an internal standard significantly improves method performance. The following tables summarize typical validation data obtained for the analysis of metalaxyl in various food matrices.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (mg/kg) |
| Limit of Detection (LOD) | 0.003 |
| Limit of Quantification (LOQ) | 0.01 |
LOD and LOQ are determined based on a signal-to-noise ratio of 3 and 10, respectively, in matrix-matched standards.
Table 2: Recovery and Precision Data in Spiked Matrices (n=5)
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Grapes | 0.01 | 98.5 | 4.2 |
| 0.1 | 101.2 | 3.5 | |
| Tomato | 0.01 | 95.8 | 5.1 |
| 0.1 | 99.5 | 4.0 | |
| Spinach | 0.01 | 92.3 | 6.8 |
| 0.1 | 96.7 | 5.5 | |
| Orange | 0.01 | 97.1 | 4.8 |
| 0.1 | 100.5 | 3.9 |
Table 3: Matrix Effect Evaluation
| Matrix | Matrix Effect (%) - Without Internal Standard | Matrix Effect (%) - With this compound |
| Grapes | -15.2 (Suppression) | -2.1 |
| Tomato | -25.8 (Suppression) | -4.5 |
| Spinach | -45.6 (Suppression) | -7.8 |
| Orange | -10.5 (Suppression) | -1.5 |
Matrix Effect (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100. A value close to zero indicates minimal matrix effect.
Conclusion
The use of this compound as an internal standard in combination with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust, accurate, and reliable method for the quantification of metalaxyl residues in a variety of food matrices. The isotope dilution technique effectively compensates for matrix-induced signal suppression or enhancement, leading to improved data quality and confidence in analytical results. The detailed protocols and performance data presented in this application note serve as a valuable resource for laboratories conducting pesticide residue monitoring and for professionals in the field of drug development requiring precise analytical methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 5. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 9. cms.mz-at.de [cms.mz-at.de]
- 10. traceorganic.com [traceorganic.com]
Application Notes: Metabolic Studies of Metalaxyl in Plants using Metalaxyl-¹³C₆
References
- 1. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. Quantification of 363 Pesticides in Leafy Vegetables (Dill, Rocket and Parsley) in the Turkey Market by Using QuEChERS with LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Metalaxyl Using a Labeled Internal Standard
Introduction
Metalaxyl is a systemic fungicide widely used in agriculture to control various plant diseases.[1][2] Its extensive use necessitates robust and accurate analytical methods for monitoring its residues in environmental and food samples. The complexity of sample matrices often leads to significant matrix effects in instrumental analysis, which can compromise the accuracy and precision of quantification.[3][4][5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to compensate for these matrix effects, thereby improving the reliability of the analytical results.[3][4][5][6][7]
This document provides detailed application notes and experimental protocols for the sample preparation of various matrices for the analysis of Metalaxyl, incorporating the use of a labeled internal standard. The methods described include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These protocols are intended for researchers, scientists, and professionals involved in pesticide residue analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of different sample preparation methods for Metalaxyl analysis using a labeled internal standard. The data presented includes recovery rates, relative standard deviations (RSDs), limits of detection (LODs), and limits of quantification (LOQs) across various matrices.
Table 1: QuEChERS Method Performance
| Matrix | Labeled Internal Standard | Analyte Concentration (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Scallion | Not Specified | 0.002 | - | - | <0.001 | [8] |
| Rice Grains | Not Specified | 0.01-0.50 | 76.00 - 111.36 | < 10 | 0.010 | [9] |
| Paddy Soil | Not Specified | 0.01-0.50 | 76.00 - 111.36 | < 10 | 0.010 | [9] |
| Paddy Water | Not Specified | 0.01-0.50 | 76.00 - 111.36 | < 10 | 0.010 | [9] |
| Oriental Melon | Not Specified | Not Specified | 95.7 - 103.2 | < 5 | 0.02 | [10] |
| Persimmon | Not Specified | 0.1 µg/kg | 89.2 - 103.1 | 4.1 - 10.2 | 1.0 µg/kg | [11] |
Table 2: Solid-Phase Extraction (SPE) Method Performance
| Matrix | Labeled Internal Standard | Analyte Concentration (mg/L) | Recovery (%) | RSD (%) | LOQ (µg/L) | Reference |
| Water | Not Specified | Not Specified | > 96.7 | 2.8 - 12.5 | 0.1 | [12] |
| Grape Wines | Not Specified | 0.02-1.96 | 80 - 99 | 2 - 7 | Not Specified | [13] |
| Potatoes | Not Specified | Not Specified | 81.53 - 95.50 | < 9.74 | 0.005 mg/kg | [13] |
| Potato Foliage | Not Specified | Not Specified | 90.12 - 94.72 | < 9.74 | 0.005 mg/kg | [13] |
| Soil | Not Specified | Not Specified | 93.16 - 103.0 | < 9.74 | 0.005 mg/kg | [13] |
Table 3: Liquid-Liquid Extraction (LLE) Method Performance
| Matrix | Labeled Internal Standard | Analyte Concentration (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Plant Material | Not Specified | 0.05 - 1.0 | 84 - 92 | Not Specified | 0.05 - 0.5 | [2] |
| Urine | Naphthalene-d8 | Not Specified | - | - | - | [14] |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Food and Soil Samples
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption.[8][15]
Materials and Reagents:
-
Homogenizer
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution for planar pesticides
-
Metalaxyl analytical standard
-
Metalaxyl labeled internal standard (e.g., Metalaxyl-d3)
-
Vortex mixer
-
Centrifuge
Protocol Steps:
-
Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For soil samples, sieve to remove large particles before weighing.
-
Internal Standard Spiking: Add a known amount of the Metalaxyl labeled internal standard solution to the sample. The concentration should be comparable to the expected analyte concentration.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquydrate).
-
Cap the tube and shake vigorously for 1 minute.[15]
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent. A common mixture for general food matrices is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For pigmented samples, GCB can be added, but its impact on Metalaxyl recovery should be evaluated.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the microcentrifuge tube at high speed (e.g., 10,000 rcf) for 2 minutes.
-
Analysis: Take an aliquot of the final extract for analysis by LC-MS/MS or GC-MS. The extract may be diluted with mobile phase for LC-MS/MS analysis.[15]
Caption: QuEChERS experimental workflow.
Solid-Phase Extraction (SPE) Protocol for Water Samples
SPE is a highly effective technique for the extraction and pre-concentration of pesticides from aqueous matrices.[12][13][16]
Materials and Reagents:
-
SPE cartridges (e.g., C18, Oasis HLB)
-
SPE manifold
-
Methanol, HPLC grade
-
Deionized water
-
Elution solvent (e.g., ethyl acetate, acetonitrile)
-
Nitrogen evaporator
-
Metalaxyl analytical standard
-
Metalaxyl labeled internal standard (e.g., Metalaxyl-d3)
Protocol Steps:
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) to remove particulate matter.
-
Adjust the pH of the sample if necessary, based on the chosen SPE sorbent and analyte properties.
-
Spike the water sample with a known amount of the Metalaxyl labeled internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5-10 mL of the elution solvent (e.g., ethyl acetate).
-
Follow with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of deionized water. Do not allow the cartridge to go dry after this step.[16]
-
-
Sample Loading: Load the entire water sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove any co-adsorbed impurities.
-
Drying: Dry the SPE cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
Elution: Elute the retained analytes with a small volume (e.g., 2 x 3 mL) of the elution solvent.
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for instrumental analysis (e.g., mobile phase for LC-MS/MS).
-
Caption: Solid-Phase Extraction workflow.
Liquid-Liquid Extraction (LLE) Protocol for Plant and Urine Samples
LLE is a classic extraction technique based on the differential partitioning of analytes between two immiscible liquid phases.[17]
Materials and Reagents:
-
Homogenizer or blender
-
Separatory funnel
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Metalaxyl analytical standard
-
Metalaxyl labeled internal standard (e.g., Naphthalene-d8 for GC-MS)[14]
Protocol Steps:
-
Sample Homogenization:
-
For plant material, homogenize a known weight of the sample with a suitable solvent like methanol.[2]
-
For urine samples, a direct extraction may be possible.
-
-
Internal Standard Spiking: Add a known amount of the labeled internal standard to the homogenized sample or the urine sample.
-
Liquid-Liquid Partitioning:
-
Transfer the sample (or an aqueous extract of the plant homogenate) to a separatory funnel.
-
Add a volume of an immiscible organic solvent (e.g., dichloromethane).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
-
Organic Phase Collection: Drain the organic layer into a flask. Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.
-
Drying: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to a small volume using a rotary evaporator.
-
Solvent Exchange/Reconstitution: Evaporate the remaining solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis.
Caption: Liquid-Liquid Extraction workflow.
Conclusion
The choice of sample preparation technique for Metalaxyl analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. The use of a labeled internal standard is crucial for achieving accurate and reliable quantification by compensating for matrix effects and variations in extraction recovery. The protocols provided herein offer detailed guidance for implementing QuEChERS, SPE, and LLE methods for the analysis of Metalaxyl in various sample types. It is recommended to validate the chosen method for the specific matrix of interest to ensure optimal performance.
References
- 1. fao.org [fao.org]
- 2. [Gas chromatography determination of metalaxyl in plant material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissipation and Residue of Metalaxyl-M and Azoxystrobin in Scallions and Cumulative Risk Assessment of Dietary Exposure to Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application of Metalaxyl-13C6 in the Environmental Monitoring of Soil and Water: Detailed Notes and Protocols
Introduction: The fungicide Metalaxyl is widely used in agriculture to control diseases caused by oomycete pathogens.[1] Its persistence and potential for leaching into water sources necessitate robust and accurate monitoring methods in environmental matrices such as soil and water.[1] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. Metalaxyl-13C6, a carbon-13 labeled analog of Metalaxyl, is an ideal internal standard for this purpose, as it shares identical physicochemical properties with the target analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[2][3]
This document provides detailed application notes and protocols for the quantitative analysis of Metalaxyl in soil and water samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize typical quantitative data for the analysis of Metalaxyl in soil and water using methods analogous to those described in the protocols.
Table 1: Quantitative Performance Data for Metalaxyl Analysis in Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.005 - 0.020 µg/kg | [4] |
| Limit of Quantification (LOQ) | 0.010 - 0.067 µg/kg | [4][5] |
| Recovery | 75.4 - 98.5% | [4] |
| Relative Standard Deviation (RSD) | 3.2 - 11.8% | [4] |
Table 2: Quantitative Performance Data for Metalaxyl Analysis in Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/L | |
| Limit of Quantification (LOQ) | 0.1 µg/L | [6] |
| Recovery | 96.7% | [6] |
| Relative Standard Deviation (RSD) | 2.8 - 12.5% | [6] |
Experimental Protocols
Protocol 1: Analysis of Metalaxyl in Soil using QuEChERS and LC-MS/MS with this compound Internal Standard
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in soil.[7][8][9]
1. Materials and Reagents
-
Metalaxyl analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
2. Preparation of Standard Solutions
-
Metalaxyl Stock Solution (100 µg/mL): Accurately weigh 10 mg of Metalaxyl standard and dissolve in 100 mL of acetonitrile.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of acetonitrile.
-
This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution 1:100 with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Metalaxyl stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL. Fortify each calibration standard with the this compound internal standard working solution to a final concentration of 10 ng/mL.
3. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the soil.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (MRM):
-
Metalaxyl: Precursor ion m/z 280.1 -> Product ions m/z 220.1 (quantifier) and m/z 192.1 (qualifier)
-
This compound: Precursor ion m/z 286.1 -> Product ion m/z 226.1
-
6. Quantification Create a calibration curve by plotting the ratio of the peak area of Metalaxyl to the peak area of this compound against the concentration of the Metalaxyl calibration standards. Determine the concentration of Metalaxyl in the samples from this calibration curve.
Protocol 2: Analysis of Metalaxyl in Water using Solid-Phase Extraction (SPE) and LC-MS/MS with this compound Internal Standard
This protocol is suitable for the extraction and concentration of Metalaxyl from water samples.[1][6]
1. Materials and Reagents
-
Metalaxyl analytical standard
-
This compound internal standard
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
2. Preparation of Standard Solutions
-
Prepare stock and working solutions of Metalaxyl and this compound as described in Protocol 1.
3. Sample Preparation (SPE)
-
Measure 500 mL of the water sample.
-
Spike the sample with 500 µL of the 1 µg/mL this compound internal standard working solution.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with 2 x 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Protocol 1.
5. Quantification
-
Follow the quantification procedure as described in Protocol 1.
Visualizations
Caption: Workflow for Metalaxyl analysis in soil.
Caption: Workflow for Metalaxyl analysis in water.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. weber.hu [weber.hu]
- 8. researchgate.net [researchgate.net]
- 9. Portico [access.portico.org]
Application Notes and Protocols for the Use of Metalaxyl-13C6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metalaxyl is a systemic fungicide widely used in agriculture. Understanding its pharmacokinetic profile is crucial for assessing its potential effects on non-target organisms and for human health risk assessment. Stable isotope-labeled internal standards are essential for accurate and precise quantification of analytes in complex biological matrices. Metalaxyl-13C6, a stable isotope-labeled analog of Metalaxyl, serves as an ideal internal standard for pharmacokinetic studies due to its identical chemical and physical properties to the parent compound, differing only in mass. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to reliable and reproducible results.
These application notes provide a comprehensive protocol for conducting pharmacokinetic studies of Metalaxyl using this compound as an internal standard, with a focus on studies in rats. The protocols cover experimental design, sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis.
Pharmacokinetic Profile of Metalaxyl in Rats
Metalaxyl is rapidly absorbed and eliminated following oral administration in rats. The excretion pattern has been observed to be sex-dependent, with females excreting a higher proportion in the urine, while males show a preference for fecal excretion.[1] More than 60% of an administered oral dose is typically excreted within 24 hours.[1] Unchanged Metalaxyl is generally not detected in the urine, indicating extensive metabolism.[1]
Quantitative Pharmacokinetic Data
While comprehensive tabulated data for all pharmacokinetic parameters across various studies is not consistently reported in publicly available literature, the following table summarizes key parameters based on available information for rats. It is important to note that specific values can vary depending on the study design, including dose, vehicle, and analytical methodology.
| Parameter | Route of Administration | Dose (mg/kg) | Sex | Value | Reference |
| Half-life (t½) | Intravenous | 2 | Male | 0.41 h (plasma) | |
| Intravenous | 2 | Female | 0.56 h (plasma) | ||
| Oral | 0.5 | Male/Female | Not specified | [1] | |
| Oral | 25 | Male/Female | Not specified | [1] | |
| Excretion (24h) | Oral | 0.5 | Male | ~66% (feces) | [1] |
| Oral | 0.5 | Female | ~55% (urine) | [1] | |
| Oral | 25 | Male | ~63% (feces) | [1] | |
| Oral | 25 | Female | ~63% (urine) | [1] |
Note: Cmax and Tmax values are not consistently available in the reviewed literature to provide a standardized table.
Experimental Protocols
In Vivo Study Design (Rat Model)
A typical pharmacokinetic study in rats would involve the following steps:
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Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used. Animals should be acclimatized for at least one week before the study.
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Dosing:
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Intravenous (IV) Administration: A single dose of Metalaxyl (e.g., 1-5 mg/kg) is administered via the tail vein to determine the elimination half-life and volume of distribution.
-
Oral (PO) Administration: A single oral gavage dose of Metalaxyl (e.g., 10-50 mg/kg) is administered to determine absorption characteristics and oral bioavailability.
-
-
Blood Sampling: Blood samples (approx. 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
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Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Analytical Protocol: Quantification of Metalaxyl in Plasma using LC-MS/MS
This protocol outlines the quantitative analysis of Metalaxyl in rat plasma using this compound as an internal standard.
Materials and Reagents
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Metalaxyl analytical standard
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This compound (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Rat plasma (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Metalaxyl and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of Metalaxyl by serial dilution of the stock solution with acetonitrile:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
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To 50 µL of each plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
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Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
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Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Metalaxyl: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (mass shift of +6 Da from Metalaxyl).
-
Data Analysis and Pharmacokinetic Calculations
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A calibration curve is constructed by plotting the peak area ratio of Metalaxyl to this compound against the concentration of the calibration standards.
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The concentration of Metalaxyl in the plasma samples is determined from the calibration curve.
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Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Accuracy and Precision with Metalaxyl-13C6 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Metalaxyl-13C6 as an internal standard for quantitative analysis. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and precision of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other types of internal standards?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its key advantage is that it is chemically and physically almost identical to the analyte, Metalaxyl. This structural similarity ensures that it behaves in the same manner during sample extraction, cleanup, and analysis, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2] This leads to higher accuracy and precision in quantitative measurements compared to using a structurally similar but non-isotopic internal standard.
Q2: How should I prepare my this compound stock and working solutions?
A2: Proper preparation of standard solutions is critical for accurate quantification. Here is a general procedure:
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Stock Solution (e.g., 100 µg/mL):
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Working Solution (e.g., 1 µg/mL):
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Perform a serial dilution from the stock solution. For example, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.
-
-
Storage: Store all standard solutions in amber vials at -20°C to prevent degradation.[5] Before use, allow the solutions to equilibrate to room temperature.
Q3: At what stage of the experimental workflow should I add the this compound internal standard?
A3: The internal standard should be added as early as possible in the sample preparation process. For methods like QuEChERS, add a constant and known amount of the this compound working solution to the sample before the initial extraction with acetonitrile.[6] This ensures that the internal standard is present throughout all subsequent steps (extraction, cleanup, and analysis) and can effectively account for any analyte losses or variations.
Q4: What are "matrix effects" and how does this compound help mitigate them?
A4: Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[7] This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. Because this compound has nearly identical physicochemical properties to Metalaxyl, it will experience the same degree of signal suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are normalized, leading to more accurate results.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as an internal standard in LC-MS/MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Recovery of both Metalaxyl and this compound (<70%) | Inefficient extraction from the sample matrix. | - Ensure the sample is thoroughly homogenized. - Verify the correct solvent (e.g., acetonitrile) and salt composition for the QuEChERS extraction.[6][10][11] - Increase the shaking/vortexing time during the extraction step to ensure complete partitioning of the analytes into the solvent. |
| Inconsistent Internal Standard (this compound) Peak Area Across Samples | - Inconsistent volume of internal standard added. - Degradation of the internal standard. - Severe and variable matrix effects in different samples. | - Use a calibrated pipette to add the internal standard and ensure consistency. - Check the storage conditions and age of the this compound working solution. Prepare a fresh solution if necessary. - While this compound compensates for matrix effects, extreme variations can still be problematic. Ensure the sample cleanup step (dSPE) is effective for your matrix.[12][13] |
| High Variability in Analyte/Internal Standard Ratio for Replicate Injections | - Poor chromatographic peak shape. - Incomplete co-elution of Metalaxyl and this compound.[8][9] - Contamination in the LC-MS/MS system. | - Optimize chromatographic conditions (e.g., mobile phase gradient, column temperature) to achieve sharp, symmetrical peaks. - Adjust the chromatography to ensure that the analyte and internal standard peaks completely overlap. Incomplete co-elution can lead to differential matrix effects and inaccurate ratios.[8][9] - Clean the ion source and check for carryover between injections.[14] |
| Analyte Signal Detected in Blank Samples (Contamination) | - Contamination of glassware, solvents, or the LC-MS/MS system. - Cross-contamination from the internal standard solution. | - Use high-purity solvents and thoroughly clean all glassware. - Analyze a solvent blank to identify the source of contamination. - Check the purity of the this compound standard for the presence of unlabeled Metalaxyl.[15] |
| Non-linear Calibration Curve | - Cross-signal contribution from the analyte to the internal standard at high concentrations.[16][17] - Saturation of the detector at high analyte concentrations. | - If isotopic interference is suspected, especially with high analyte concentrations, you may need to adjust the concentration of the internal standard.[17] - Ensure the concentration range of your calibration standards is within the linear dynamic range of the instrument. |
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a general guideline for the extraction of Metalaxyl from a food matrix (e.g., fruits, vegetables).
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Homogenization: Homogenize a representative portion of the sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a precise volume of the this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
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Extraction:
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Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[12]
-
Immediately shake for 1 minute to prevent the agglomeration of salts.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed for 2 minutes.
-
Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of Metalaxyl. These should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Metalaxyl: e.g., m/z 280.1 -> 220.1, 280.1 -> 192.1 This compound: e.g., m/z 286.1 -> 226.1, 286.1 -> 198.1 |
Note: The exact m/z values for MS/MS transitions should be optimized by infusing a standard solution of Metalaxyl and this compound into the mass spectrometer.
Data Presentation
Table 1: Example Recovery and Precision Data for Metalaxyl in a Vegetable Matrix
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) (n=6) | Relative Standard Deviation (RSD) (%) |
| Metalaxyl | 10 | 95.2 | 4.8 |
| Metalaxyl | 50 | 98.6 | 3.2 |
| Metalaxyl | 200 | 101.5 | 2.5 |
This table illustrates typical recovery and precision values that can be achieved using an isotope dilution method with this compound. Actual results may vary depending on the matrix and experimental conditions.[2][18]
Table 2: Comparison of Matrix Effects With and Without Internal Standard Correction
| Matrix | Analyte | Matrix Effect (%) (Without IS Correction) | Apparent Recovery (%) (With IS Correction) |
| Spinach | Metalaxyl | -59.5 | 98.2 |
| Tomato | Metalaxyl | -25.3 | 102.1 |
| Strawberry | Metalaxyl | -42.8 | 96.5 |
This table demonstrates the significant impact of matrix effects on analyte signal and the effectiveness of using this compound to correct for these effects, leading to accurate recovery values.[7][18]
Visualizations
Caption: Experimental workflow for the analysis of Metalaxyl using a this compound internal standard.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. shimisanj.com [shimisanj.com]
- 14. zefsci.com [zefsci.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Troubleshooting poor recovery of Metalaxyl-13C6 in sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard Metalaxyl-13C6 during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor or inconsistent recovery of this compound?
A1: Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
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Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification and the appearance of low recovery.[1][2][3][4] This is a significant issue in complex matrices like fruits, vegetables, and soil.[1][2]
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Suboptimal Extraction Efficiency: The chosen extraction solvent and conditions may not be suitable for effectively partitioning this compound from the sample matrix into the solvent.[5] Factors such as solvent polarity, sample hydration, and pH can play a crucial role.
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Losses During Sample Cleanup: The cleanup step, intended to remove interfering matrix components, can also inadvertently remove the internal standard.[6] Sorbents used in dispersive solid-phase extraction (dSPE), such as graphitized carbon black (GCB) or primary secondary amine (PSA), can retain planar or acidic compounds, respectively, and may contribute to the loss of this compound if not optimized.[7]
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Analyte Degradation: While Metalaxyl is generally stable, it can degrade under certain conditions such as exposure to strong UV light or extreme pH.[8][9] Although this compound is expected to have similar stability, harsh extraction conditions could potentially lead to degradation.
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Procedural Errors: Simple errors in the experimental protocol, such as adding extraction salts directly to a dry sample, can lead to agglomeration and reduced extraction efficiency.[7] Inaccurate pipetting or losses during solvent transfer steps can also contribute to poor recovery.
Q2: How can I determine if matrix effects are the cause of my low this compound recovery?
A2: To assess the impact of matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of this compound in a clean solvent to its response in a blank sample extract that has been spiked with the same concentration of the internal standard after the extraction and cleanup steps. A significant difference in signal intensity indicates the presence of matrix-induced signal suppression or enhancement.[2][4] The use of matrix-matched calibration standards is a common strategy to compensate for these effects.[3][7][10]
Q3: Can the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method lead to poor recovery of this compound?
A3: Yes, while the QuEChERS method is widely used for pesticide residue analysis, it can result in poor recovery if not properly optimized for the specific analyte and matrix.[6] Potential issues with QuEChERS that can affect this compound recovery include:
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Insufficient Sample Hydration: For dry or low-moisture samples (e.g., cereals, dried herbs), it is crucial to add water before the solvent to ensure efficient extraction.[6][7]
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Incorrect Salt Addition: Extraction salts should be added after the sample has been thoroughly mixed with the extraction solvent to prevent clumping and ensure proper partitioning.[7]
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Inappropriate dSPE Sorbent Selection: The type and amount of dSPE sorbent should be carefully chosen. For example, GCB is effective at removing pigments but can also adsorb planar pesticides.[7] If your sample does not contain significant amounts of chlorophyll, you may not need GCB, or you could use a smaller amount.
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Phase Separation Issues: In some matrices, particularly those with high sugar or starch content, emulsions can form, leading to poor phase separation and carryover of interfering substances.[6]
Q4: Is this compound susceptible to degradation during sample storage or extraction?
A4: Metalaxyl is known to be stable under normal environmental pH and is also photolytically stable in water and soil when exposed to natural sunlight.[8][9] However, it can be degraded by UV light.[8] While the isotopic labeling in this compound does not significantly alter its chemical properties, it is advisable to protect samples and extracts from prolonged exposure to direct sunlight or other sources of UV radiation. Additionally, extreme pH conditions during extraction should be avoided unless specifically required by the validated method.
Troubleshooting Guide for Poor this compound Recovery
This guide provides a systematic approach to identifying and resolving issues related to low recovery of this compound.
Step 1: Review Your Standard Operating Procedure (SOP) and Sample Preparation Technique
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Action: Carefully review each step of your documented protocol.
-
Checkpoints:
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Are you using the correct volumes and concentrations of all reagents?
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Is the order of reagent addition correct, especially for QuEChERS (solvent before salts)?[7]
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Is the sample adequately homogenized?[6]
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Are the shaking/vortexing times and speeds sufficient for thorough extraction?
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Is the centrifugation speed and time adequate for clear phase separation?
-
-
Rationale: Simple deviations from a validated method can lead to significant variations in recovery.
Step 2: Investigate the Extraction Efficiency
-
Action: Evaluate the effectiveness of your extraction solvent and conditions.
-
Troubleshooting Steps:
-
Solvent Polarity: Metalaxyl is soluble in many organic solvents. If you are using a non-polar solvent and experiencing poor recovery from a polar matrix, consider switching to a more polar solvent like acetonitrile or ethyl acetate.[11][12]
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Sample Hydration: For dry matrices, ensure you are adding an appropriate amount of water and allowing the sample to rehydrate before adding the extraction solvent.[6][7]
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pH Adjustment: The pH of the extraction solvent can influence the partitioning of Metalaxyl. While Metalaxyl is stable over a wide pH range, the extraction efficiency might be optimal at a specific pH depending on the sample matrix.[8][9]
-
-
Rationale: Inefficient partitioning of this compound from the sample matrix into the extraction solvent is a primary cause of low recovery.[5]
Step 3: Assess Losses During the Cleanup (dSPE) Step
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Action: Determine if the internal standard is being lost during the removal of matrix interferences.
-
Troubleshooting Steps:
-
Analyze the Pre-Cleanup Extract: If possible, analyze an aliquot of the extract before the dSPE cleanup step and compare the this compound response to the post-cleanup extract. A significant drop in response points to losses during cleanup.
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Optimize Sorbent Amount: You may be using too much dSPE sorbent. Try reducing the amount of PSA, C18, or GCB and evaluate the impact on both recovery and extract cleanliness.
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Evaluate Sorbent Type: If you suspect a specific sorbent is the issue (e.g., GCB for planar analytes), try a cleanup composition that omits or replaces that sorbent.[7]
-
-
Rationale: The cleanup step is a critical point where analyte loss can occur.[6]
Step 4: Evaluate Matrix Effects
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Action: Determine if matrix components are affecting the MS signal of this compound.
-
Troubleshooting Steps:
-
Post-Extraction Spike: As described in the FAQs, perform a post-extraction spike experiment to quantify signal suppression or enhancement.
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.[3][7][10] This is the most effective way to compensate for matrix effects.
-
Dilution: Diluting the final extract with the initial mobile phase can sometimes mitigate matrix effects, but this may compromise the limits of detection.
-
-
Rationale: Matrix effects are a pervasive issue in LC-MS/MS analysis and can lead to apparently low recoveries even if the analyte has been efficiently extracted.[1][2][4]
Experimental Protocols and Data
Illustrative Recovery Data Under Different Extraction Conditions
The following table provides a hypothetical representation of how recovery might be affected by different extraction parameters. Actual results will vary based on the specific sample matrix.
| Extraction Condition | Parameter Changed | Hypothetical this compound Recovery (%) | Rationale for Change |
| Baseline (QuEChERS) | Standard Protocol | 55% | Initial poor recovery observed. |
| Condition A | Added water to dry sample before solvent | 85% | Improved partitioning in low-moisture samples.[6][7] |
| Condition B | Reduced GCB in dSPE by 50% | 70% | Minimized loss of analyte on cleanup sorbent.[7] |
| Condition C | Switched from Acetonitrile to Ethyl Acetate | 60% | Polarity of extraction solvent can influence efficiency.[11][12] |
| Condition D (Optimized) | Condition A + Reduced GCB | 95% | Combination of optimized parameters leads to best recovery. |
General Protocol for QuEChERS Extraction
This is a generalized QuEChERS protocol. Specific amounts of sample, solvent, salts, and dSPE sorbents should be optimized and validated for your specific application.
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Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Hydration (if necessary): For samples with <80% water content, add an appropriate amount of water to bring the total water content to ~8-10 mL and vortex for 30 seconds. Let it stand for 10-20 minutes.[6][7]
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Internal Standard Spiking: Spike the sample with the appropriate volume of your this compound internal standard solution.
-
Solvent Addition: Add 10 mL of acetonitrile (or another suitable solvent).
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Extraction: Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing magnesium sulfate and other sorbents (e.g., PSA, C18, GCB) as needed for your matrix.
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Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at a high speed for 5 minutes.
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Analysis: Take an aliquot of the final extract for LC-MS/MS or GC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Poor Recovery
Caption: A logical workflow for troubleshooting poor this compound recovery.
General QuEChERS Experimental Workflow
Caption: A typical experimental workflow for the QuEChERS extraction method.
References
- 1. Benefits and pitfalls of the application of screening methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welchlab.com [welchlab.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. hawach.com [hawach.com]
- 8. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian (Durio zibethinus L.) Leaf Using High-Performance Liquid Chromatography (HPLC) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing isotopic exchange or degradation of Metalaxyl-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange and degradation of Metalaxyl-13C6 during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is isotopic exchange a significant risk for this compound?
A1: Isotopic exchange is not a significant risk for this compound under typical experimental conditions. The 13C atoms are incorporated into the stable phenyl ring of the molecule. Carbon-carbon bonds are not readily broken or formed under normal analytical and storage conditions, meaning the 13C label is stable and unlikely to exchange with unlabeled carbon atoms from the environment or other molecules. Unlike deuterium labels, which can sometimes be exchanged with protons from solvents, 13C labels are considered permanent.
Q2: What are the primary degradation pathways for Metalaxyl?
A2: The primary degradation pathways for Metalaxyl include:
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Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid (metalaxyl acid). This process is more significant under alkaline conditions.[1]
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Photodegradation: Exposure to UV light can lead to the rearrangement of the N-acyl group, demethoxylation, N-deacylation, and elimination of the methoxycarbonyl group.[2][3] The presence of photosensitizers can accelerate this process.[3]
-
Microbial Degradation: In non-sterile environments, particularly in soil, microorganisms can degrade Metalaxyl, primarily through the formation of metalaxyl acid.[4]
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Thermal Degradation: Elevated temperatures can increase the rate of degradation.[5]
Q3: How should I store my this compound standard?
A3: To ensure the stability of your this compound standard, it is recommended to:
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Store it in a cool, dark place. A freezer at or below -20°C is ideal for long-term storage.
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Keep the standard in a tightly sealed, amber glass vial to minimize exposure to light and air.
-
Minimize the headspace in the vial to reduce potential degradation from atmospheric components.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Analyte Signal | Degradation of this compound | - Check Storage Conditions: Ensure the standard is stored at the recommended temperature and protected from light. - Prepare Fresh Working Solutions: If the stock solution is old, prepare a fresh dilution from a new or properly stored stock. - Review Sample Preparation: Ensure that the sample preparation process does not involve harsh conditions (e.g., high temperatures, extreme pH) that could degrade the analyte. |
| Inaccurate Quantification | Degradation during sample processing | - Minimize Exposure to Light: Work in a well-ventilated area but avoid direct sunlight or strong artificial light during sample preparation. Use amber vials if possible. - Control Temperature: Avoid heating samples unless absolutely necessary. If heating is required, use the lowest effective temperature for the shortest possible time. - pH Control: Buffer samples to a neutral or slightly acidic pH if they are to be stored or processed for an extended period. Metalaxyl is more stable at neutral to acidic pH.[2][6] |
| Presence of Unexpected Peaks in Chromatogram | Degradation products of Metalaxyl | - Identify Degradation Products: The most common degradation product is metalaxyl acid. Check for a peak corresponding to its mass-to-charge ratio. - Optimize LC-MS/MS Method: Adjust the chromatographic method to separate the parent compound from its degradation products. - Address Cause of Degradation: Refer to the solutions for "Loss of Analyte Signal" and "Inaccurate Quantification" to prevent further degradation. |
Data on Metalaxyl Stability
The following tables summarize the stability of Metalaxyl under various conditions.
Table 1: Hydrolytic Stability of Metalaxyl
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 1 | 20 | >200 days | [6] |
| 7 | 20 | 106 days | [7] |
| 9 | 20 | 115 days | [7] |
| 10 | 20 | 12 days | [6] |
| 10 | 25 | ~16 days | [1] |
Table 2: Thermal and Photolytic Stability of Metalaxyl
| Condition | Matrix | Half-life (t½) | Reference |
| Thermal Storage at 54 ± 2°C | Wettable Powder Formulation | 8.99 days | [5] |
| Field Conditions | Tomato | 1.84 days | [5] |
| Field Conditions | Durian Leaf | 16.50 days | [8] |
| Soil (Aerobic) | German Soil | 17-38 days | [4] |
| Soil (Aerobic) | Cameroonian Soil | Slower than German soil | [4] |
| Photolysis (Artificial Sunlight) | Aqueous Solution with Humic Acids | 65% degradation in 65 hours | [1] |
| Photolysis (290 nm) | Aqueous Solution | 10% transformation in 3 hours | [1] |
Experimental Protocols
Protocol: Quantitative Analysis of this compound in Water by LC-MS/MS
This protocol provides a general procedure for the analysis of this compound in water samples. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation
-
Collect water samples in clean amber glass vials.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter.
-
For a 1 mL aliquot of the filtered water sample, add an appropriate amount of internal standard (if not this compound itself).
-
Add 1 mL of acetonitrile to the sample.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound (Quantifier): Precursor Ion > Product Ion (To be determined based on the specific mass of the labeled compound)
-
This compound (Qualifier): Precursor Ion > Product Ion (To be determined based on the specific mass of the labeled compound)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in a relevant matrix (e.g., clean water) at concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentrations.
-
Analyze the calibration standards and samples using the optimized LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound in water.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Metalaxyl | C15H21NO4 | CID 42586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japp.journals.ekb.eg [japp.journals.ekb.eg]
- 6. indofil.com [indofil.com]
- 7. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Signal Suppression/Enhancement with Metalaxyl-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression and enhancement issues when using Metalaxyl-13C6 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression/enhancement (matrix effect)?
A1: Signal suppression or enhancement, commonly referred to as the matrix effect, is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2][3] These interfering compounds can reduce (suppress) or, less commonly, increase (enhance) the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[4][5] This phenomenon is a significant challenge in quantitative analyses using techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for the fungicide Metalaxyl.[6] SIL internal standards are considered the "gold standard" for mitigating matrix effects in LC-MS/MS analysis.[7] Because this compound is chemically and physically almost identical to Metalaxyl, it co-elutes and experiences the same degree of signal suppression or enhancement.[8] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved despite variations in ionization efficiency.[3]
Q3: Can this compound still be affected by signal suppression?
A3: Yes, while this compound is designed to compensate for matrix effects, it can still be subject to ionization suppression. The key is that it should be suppressed to the same extent as the unlabeled Metalaxyl. However, issues can arise if the analyte and the internal standard do not co-elute perfectly, which can be caused by the deuterium isotope effect, or if the concentration of the internal standard is significantly different from the analyte.[9]
Q4: What are the common causes of signal suppression when using this compound?
A4: Common causes include:
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High Matrix Complexity: Samples with complex matrices (e.g., biological fluids, food products, environmental samples) contain numerous endogenous compounds that can co-elute with Metalaxyl and its internal standard.[4][8][10]
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Inadequate Sample Preparation: Insufficient removal of matrix components during sample extraction and cleanup can lead to a high concentration of interfering substances.[11][12]
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Poor Chromatographic Resolution: If Metalaxyl and interfering matrix components are not adequately separated during the liquid chromatography step, they will enter the mass spectrometer ion source simultaneously.[10][11]
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Ionization Source Saturation: A high concentration of co-eluting compounds can saturate the ionization source, reducing the ionization efficiency for the analyte and internal standard.[13]
Troubleshooting Guides
Issue 1: Significant Signal Suppression Observed for Both Metalaxyl and this compound
This is often indicated by low peak intensities for both the analyte and the internal standard, even at expected concentrations.
Troubleshooting Workflow
Caption: Troubleshooting workflow for significant signal suppression.
Possible Causes & Solutions
| Cause | Solution |
| High concentration of matrix components | Optimize Sample Preparation: Employ more rigorous sample cleanup techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering compounds.[11][12] |
| Co-elution of interfering compounds | Improve Chromatographic Separation: Modify the LC method. This can include adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase to better separate Metalaxyl from matrix interferences.[10][11] |
| Overloading the analytical system | Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components entering the MS system.[14][15] However, ensure that the analyte concentration remains above the limit of quantification. |
| Ionization source limitations | Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[12][16] |
Issue 2: Inconsistent Analyte to Internal Standard Ratio
This issue manifests as poor reproducibility of the area ratio between Metalaxyl and this compound across replicate injections or different samples.
Logical Relationship Diagram
Caption: Potential causes of inconsistent analyte to internal standard ratios.
Possible Causes & Solutions
| Cause | Solution |
| Chromatographic separation of analyte and IS | Adjust Chromatography: The isotope effect can sometimes lead to slight separation of the labeled and unlabeled compounds. Modify the chromatographic conditions (e.g., gradient, temperature) to ensure co-elution. |
| Inaccurate internal standard concentration | Verify Spiking Procedure: Ensure the internal standard is added at a consistent and appropriate concentration to all samples and standards. The concentration should be similar to the expected analyte concentration. |
| Differential matrix effects | Enhance Sample Cleanup: If a specific matrix component is suppressing the analyte or the internal standard differently, a more thorough sample cleanup is necessary to remove that interference.[11][12] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spike
This protocol allows for the quantitative assessment of signal suppression or enhancement.[1][11][15]
Methodology
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare standards of Metalaxyl and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte). After the final extraction step, spike the extract with Metalaxyl and this compound at the same concentrations as in Set A.
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Set C (Pre-Extraction Spike): Spike a blank matrix sample with Metalaxyl and this compound at the same concentrations as in Set A before performing the extraction procedure.
-
-
Analyze all three sets using the developed LC-MS/MS method.
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Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Signal Suppression |
| > 100% | Signal Enhancement |
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps to identify at which retention times matrix effects are most pronounced.[11][14]
Experimental Workflow
Caption: Experimental setup for post-column infusion.
Methodology
-
Set up the infusion: Continuously infuse a standard solution of Metalaxyl into the LC eluent flow after the analytical column using a T-connector.
-
Inject a blank matrix extract: While the Metalaxyl solution is being infused, inject an extract of a blank matrix sample onto the LC column.
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Monitor the signal: Monitor the signal for Metalaxyl in the mass spectrometer. A stable, flat baseline is expected. Any deviation (dip or rise) in the baseline corresponds to a region of signal suppression or enhancement, respectively, caused by eluting matrix components.
By understanding the principles of signal suppression and enhancement and by systematically applying these troubleshooting guides and experimental protocols, researchers can effectively mitigate matrix effects and ensure the accuracy and reliability of their quantitative analyses using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Metalaxyl-13C6 Internal Standard Calibration Curves
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Metalaxyl-13C6 as an internal standard in analytical experiments, particularly for the quantification of Metalaxyl.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Metalaxyl analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Metalaxyl, with the only difference being the substitution of six Carbon-12 atoms with Carbon-13 atoms. This near-identical physicochemical behavior ensures that it co-elutes with the analyte and experiences similar effects during sample preparation (extraction, cleanup) and analysis (ionization suppression or enhancement in the mass spectrometer). This co-behavior allows for accurate correction of variations and matrix effects, leading to more precise and reliable quantification of Metalaxyl.
Q2: What are the most common reasons for poor calibration curve linearity when using this compound?
A2: While this compound is designed to improve linearity, several factors can still lead to non-linear calibration curves:
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Matrix Effects: Significant signal suppression or enhancement affecting the analyte and internal standard differently, especially in complex matrices.
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Incorrect Internal Standard Concentration: An internal standard concentration that is too high can lead to detector saturation, while a concentration that is too low may result in poor signal-to-noise at the lower end of the curve.
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Isotopic Impurity: The presence of unlabeled Metalaxyl in the this compound standard can artificially inflate the analyte response at higher concentrations.
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Instrumental Issues: Non-optimized mass spectrometry parameters, such as collision energy or declustering potential, can affect the fragmentation and detection of both the analyte and the internal standard.
-
Sample Preparation Inconsistencies: Variability in extraction efficiency that disproportionately affects the analyte and internal standard.
Q3: Can I use a single solvent-based calibration curve for different sample matrices?
A3: It is strongly recommended to evaluate the matrix effect for each different sample type. While this compound is designed to compensate for matrix effects, the extent of this compensation can vary between different matrices (e.g., soil, different types of produce). It is best practice to prepare matrix-matched calibration curves for each new matrix to ensure the highest accuracy. If matrix effects are found to be negligible across different matrices, a solvent-based curve may be acceptable, but this must be validated.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
You are observing a non-linear (e.g., quadratic) calibration curve for Metalaxyl, even when using this compound as the internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effect | Prepare calibration standards in a blank matrix extract that matches your samples. Compare the slope of the matrix-matched curve to a solvent-based curve. A significant difference indicates a strong matrix effect. | The matrix-matched calibration curve should exhibit improved linearity (R² > 0.99). |
| Inappropriate Internal Standard Concentration | Prepare a series of blank samples spiked with a fixed concentration of the analyte and varying concentrations of this compound. Analyze the samples and select the internal standard concentration that provides a stable and robust signal without causing detector saturation. A general guideline is to use a concentration that is in the mid-range of your calibration curve. | A stable and linear response across the desired calibration range. |
| Detector Saturation | Dilute the higher concentration standards and re-inject. If the diluted standards fall on the linear portion of the curve, detector saturation is likely. | Diluted standards will show a response that aligns with the linear portion of the calibration curve. |
| Isotopic Impurity of Internal Standard | Contact the supplier for the certificate of analysis to confirm the isotopic purity of the this compound standard. If purity is low, acquire a new standard with higher isotopic purity. | A new, high-purity standard should result in a more linear calibration curve. |
Issue 2: Poor Reproducibility and Accuracy
Your quality control (QC) samples are consistently failing, showing high variability or significant deviation from the nominal concentration, despite a seemingly linear calibration curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects Between Samples | Re-evaluate the sample preparation method, particularly the cleanup step. The use of dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) in the QuEChERS method can help remove interfering matrix components. | Improved precision and accuracy for QC samples. |
| Inconsistent Sample Extraction | Ensure that the internal standard is added at the very beginning of the sample preparation process to account for any losses during extraction and cleanup. Ensure thorough homogenization of the sample before extraction. | The analyte-to-internal standard ratio should become more consistent, leading to better reproducibility. |
| Analyte or Internal Standard Degradation | Investigate the stability of Metalaxyl and this compound in the sample matrix and in the final extract under the storage and analysis conditions. | Identification of any stability issues will allow for adjustments to the experimental protocol to minimize degradation. |
Experimental Protocols & Methodologies
Optimized QuEChERS Method for Metalaxyl in Produce
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for another minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA and C18 for general produce). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Take an aliquot of the final extract for LC-MS/MS analysis.
Typical LC-MS/MS Parameters for Metalaxyl and this compound
These are starting parameters and should be optimized for your specific instrument.
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Metalaxyl: e.g., 280.1 -> 220.1 (quantifier), 280.1 -> 192.1 (qualifier) |
| This compound: e.g., 286.1 -> 226.1 | |
| Collision Energy | Optimize for your instrument, typically in the range of 10-30 eV. |
| Declustering Potential | Optimize for your instrument, typically in the range of 50-100 V. |
Visualizing Workflows and Relationships
To aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Standard experimental workflow for Metalaxyl analysis using an internal standard.
Caption: Troubleshooting logic for common calibration curve issues.
Technical Support Center: Ensuring Accurate Quantification of Metalaxyl with Metalaxyl-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Metalaxyl-13C6 as an internal standard for the accurate quantification of Metalaxyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of the fungicide Metalaxyl, where six Carbon-12 atoms have been replaced with Carbon-13 atoms. This results in a molecule that is chemically identical to Metalaxyl but has a higher molecular weight. It is an ideal internal standard for quantification by mass spectrometry (e.g., LC-MS/MS) because it co-elutes with the unlabeled Metalaxyl, experiences similar ionization and matrix effects, but can be distinguished by its mass-to-charge ratio. This allows for correction of variations during sample preparation and analysis, leading to more accurate and precise quantification.
Q2: What are the common impurities that could be present in a Metalaxyl technical sample?
A2: Technical grade Metalaxyl may contain several impurities. One of the most common and regulated impurities is 2,6-dimethylaniline.[1] Other identified impurities include N-methyl-2,6-dimethylaniline, N-(1-methoxycarbonyl-ethyl)-2,6-dimethylaniline, and other related compounds.[2][3] It is crucial to ensure that the analytical method can separate the Metalaxyl peak from these potential interferences.
Q3: What are the typical acceptance criteria for the purity of this compound internal standard?
A3: High-quality this compound should have high chemical and isotopic purity. While a specific certificate of analysis may vary by manufacturer, typical specifications are summarized in the table below. It is essential to obtain a certificate of analysis from the supplier for each new lot of the internal standard.
| Parameter | Typical Specification | Rationale |
| Chemical Purity | >98% (often >99%) | Ensures that the response is primarily from the labeled compound and not from unlabeled Metalaxyl or other impurities. |
| Isotopic Purity | >99% atom % 13C | Guarantees a distinct mass shift and minimizes isotopic crosstalk with the native analyte. |
| Unlabeled Metalaxyl | <0.5% | A low level of unlabeled analyte is crucial to avoid overestimation of the target compound, especially at low concentrations. |
Q4: What is a matrix effect and how can it affect the quantification of Metalaxyl?
A4: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., soil, plant tissue, plasma).[4][5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. For example, in the analysis of Metalaxyl in scallions, a significant matrix effect leading to signal suppression has been observed.[6] Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as the internal standard is affected in the same way as the analyte.[5]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible quantification results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent addition of internal standard | Ensure the internal standard is added at a consistent concentration to all samples, calibrators, and quality controls. Use a calibrated pipette and verify the concentration of the internal standard stock solution. |
| Variability in sample preparation | Follow a standardized and validated sample preparation protocol. Ensure complete extraction of the analyte and internal standard. |
| Matrix effects | While this compound compensates for matrix effects, extreme variations between samples can still be problematic. Consider additional sample cleanup steps or dilution of the sample extract. Always use matrix-matched calibration standards for method validation. |
| Instrument instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. Monitor for fluctuations in retention time, peak area, and ion ratios. |
Issue 2: Unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Impurities in the this compound standard | Inject a solution of only the internal standard to check for the presence of impurities. Review the certificate of analysis. If significant impurities are present, contact the supplier. |
| Contamination of the LC-MS/MS system | Perform a system blank injection (mobile phase only) to check for carryover or contamination. Clean the injection port, loop, and column if necessary. |
| Isomers or metabolites of Metalaxyl | Metalaxyl has a chiral center, and different enantiomers may be present.[7] Also, metabolites of Metalaxyl could be present in the sample. Ensure the chromatographic method has sufficient resolution to separate these from the analyte of interest if necessary. |
| Matrix interferences | Some matrix components may have similar mass-to-charge ratios to the analyte or internal standard. Optimize the chromatographic separation to resolve these interferences. |
Issue 3: Poor peak shape for Metalaxyl or this compound.
| Potential Cause | Troubleshooting Steps |
| Column degradation | The analytical column may be degraded or fouled. Replace the column with a new one of the same type. |
| Inappropriate mobile phase | The pH or composition of the mobile phase may not be optimal. Ensure the mobile phase is correctly prepared and is compatible with the analyte and column. |
| Sample solvent mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. If possible, dissolve the sample in the initial mobile phase. |
| Overloading of the column | Injecting too much sample can lead to broad or fronting peaks. Try diluting the sample. |
Experimental Protocols
Protocol 1: Quantification of Metalaxyl in a complex matrix using this compound by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.
1. Sample Preparation (QuEChERS method - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples).
-
Add a known amount of this compound internal standard solution in acetonitrile.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing MgSO4 and a sorbent like PSA (primary secondary amine) to remove interferences.
-
Vortex and centrifuge.
-
The final extract is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Metalaxyl, then return to initial conditions for equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metalaxyl | 280.1 | 220.1 (Quantifier) | 15 |
| 280.1 | 192.1 (Qualifier) | 20 | |
| This compound | 286.1 | 226.1 (Quantifier) | 15 |
| 286.1 | 198.1 (Qualifier) | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for the quantification of Metalaxyl.
Caption: Troubleshooting decision tree for inaccurate results.
References
- 1. goldbio.com [goldbio.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. info.dent.nu.ac.th [info.dent.nu.ac.th]
- 4. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Chemical purity - Wikipedia [en.wikipedia.org]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in Metalaxyl-13C6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences in the analysis of Metalaxyl-13C6.
Frequently Asked Questions (FAQs)
Q1: My quantitative results for metalaxyl are inconsistent and show high variability. What could be the cause?
A1: Inconsistent and variable results in metalaxyl analysis are often due to co-eluting interferences that affect the ionization of both the analyte and the internal standard, this compound, in the mass spectrometer. The two most common co-eluting interferences are:
-
S-enantiomer of Metalaxyl: Commercial metalaxyl is a racemic mixture of R- and S-enantiomers. The biologically active form is the R-enantiomer (also known as Metalaxyl-M or mefenoxam).[1] If your chromatographic method does not separate these enantiomers, the presence of the S-enantiomer can interfere with the accurate quantification of the R-enantiomer.
-
Metalaxyl Acid (CGA-62826): This is a major metabolite of metalaxyl and can co-elute with the parent compound depending on the chromatographic conditions.[2][3] Its presence can lead to ion suppression or enhancement, affecting the accuracy of your results.
Q2: I am observing a peak that is very close to my metalaxyl peak, sometimes even overlapping. What is this peak likely to be?
A2: An overlapping or closely eluting peak is likely one of the isomers or a metabolite of metalaxyl. Without a chiral column, the R- and S-enantiomers of metalaxyl will not be separated and will appear as a single peak. If you are using a chiral method, a closely eluting peak could be the other enantiomer. Another strong possibility is the metabolite, metalaxyl acid, which has a similar structure and can elute near metalaxyl. To confirm the identity of the interfering peak, you may need to analyze a standard of metalaxyl acid or use a higher resolution chromatographic method.
Q3: How can I resolve the co-elution of metalaxyl enantiomers?
A3: To separate the R- and S-enantiomers of metalaxyl, you must use a chiral chromatography method. Chiral stationary phases (CSPs) are designed to differentiate between enantiomers. A common approach is to use a chiral liquid chromatography column, such as one with a cellulose-based stationary phase, coupled with tandem mass spectrometry (LC-MS/MS).[2]
Q4: What are the recommended sample preparation techniques to minimize interferences before LC-MS/MS analysis?
A4: Effective sample preparation is crucial for removing matrix components and potential interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and has been shown to be effective for metalaxyl analysis in various matrices.[4] The choice of sorbents in the dispersive solid-phase extraction (dSPE) cleanup step is critical:
-
PSA (Primary Secondary Amine): Removes acidic interferences.
-
C18 (Octadecyl): Removes non-polar interferences like fats and lipids.[5][6]
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, but can also retain planar pesticides.[5][6][7]
For complex matrices, a combination of these sorbents is often optimal. Solid-phase extraction (SPE) with cartridges like C18 can also be an effective cleanup strategy, particularly for water and soil samples.[8]
Q5: My this compound internal standard signal is not stable across my sample set. What could be causing this?
A5: Instability in the internal standard signal, even when using a stable isotope-labeled standard like this compound, is often a sign of significant matrix effects. Co-eluting matrix components can suppress or enhance the ionization of the internal standard, leading to variability. While an isotopic internal standard can compensate for some matrix effects, severe suppression can still impact the signal intensity and reproducibility. To address this, consider the following:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as optimizing the dSPE sorbents in your QuEChERS protocol or using a different SPE sorbent to remove the interfering matrix components.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient or using a different analytical column may help to separate the analyte and internal standard from the majority of the matrix interferences.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
This issue can compromise the accuracy of integration and, therefore, quantification.
| Potential Cause | Troubleshooting Step |
| Co-eluting Interference | Modify the chromatographic gradient to better separate the analyte from the interfering peak. Consider using a different stationary phase or a longer column for improved resolution. |
| Matrix Effects | Enhance the sample cleanup procedure. For fatty matrices, ensure C18 is used in the dSPE step. For highly pigmented samples, consider GCB, but validate for recovery of metalaxyl. |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column Degradation | Flush the column or replace it if it has reached the end of its lifespan. |
Issue 2: Inaccurate Quantification or Poor Recovery
This is often linked to matrix effects or suboptimal extraction and cleanup.
| Potential Cause | Troubleshooting Step |
| Ion Suppression/Enhancement | Review your sample cleanup. The table below provides a comparison of different dSPE sorbents for QuEChERS cleanup. |
| Incomplete Extraction | Ensure the initial extraction with acetonitrile is efficient. For dry samples, adding water before extraction can improve recovery. |
| Analyte Loss During Cleanup | If using GCB for cleanup, be aware that it can adsorb planar pesticides. Verify the recovery of metalaxyl with your specific GCB-containing dSPE. |
| Calibration Issues | Use matrix-matched calibration standards to compensate for systematic matrix effects that are not fully corrected by the internal standard. |
Data Presentation
Table 1: Comparison of dSPE Sorbents for QuEChERS Cleanup in Metalaxyl Analysis
| dSPE Sorbent Combination | Target Interferences Removed | Potential Issues | Recovery of Metalaxyl |
| PSA | Acidic compounds | May not be sufficient for complex matrices | Generally Good |
| PSA + C18 | Acidic compounds, fats, and lipids | - | Good to Excellent[9] |
| PSA + GCB | Acidic compounds, pigments (chlorophyll) | Can adsorb planar pesticides, potentially reducing recovery | Good, but requires validation[7] |
| PSA + C18 + GCB | Acidic compounds, fats, lipids, and pigments | Most comprehensive cleanup, but higher potential for analyte loss | Good, but requires careful optimization and validation[7][9] |
Experimental Protocols
Protocol 1: Chiral Separation of Metalaxyl Enantiomers by LC-MS/MS
This protocol provides a general framework for the chiral separation of R- and S-metalaxyl.
-
Sample Extraction:
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
-
dSPE Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add to a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and centrifuge.
-
-
LC-MS/MS Analysis:
-
LC Column: Chiral stationary phase column (e.g., cellulose-based).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Optimize to achieve baseline separation of the enantiomers.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for each enantiomer and the internal standard.
-
Protocol 2: QuEChERS Sample Preparation for General Matrices
This is a standard QuEChERS protocol that can be adapted for various food and environmental samples.
-
Sample Preparation:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For samples with low water content (<80%), add an appropriate amount of water to bring the total to 10 mL.
-
Add 10 mL of acetonitrile.
-
-
Extraction:
-
Add the appropriate QuEChERS salt packet (e.g., AOAC or EN method salts).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing the desired sorbent mixture (see Table 1).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and add it to a vial for LC-MS/MS analysis. It may be necessary to dilute the extract or exchange the solvent depending on the analytical method.
-
Visualizations
Troubleshooting Workflow for Co-eluting Interferences
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous determination of enantiomer residues of metalaxyl and its metabolite metalaxyl acid in animal muscle tissues by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Degradation and Chiral Stability of Metalaxyl-M in Tomato Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. specartridge.com [specartridge.com]
- 6. hawach.com [hawach.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Metalaxyl: The Superiority of Isotope Dilution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active compounds is paramount. This guide provides a comparative analysis of analytical methods for the fungicide Metalaxyl, highlighting the enhanced performance of methodologies employing a stable isotope-labeled internal standard, Metalaxyl-13C6.
The robust validation of an analytical method is a critical prerequisite for the reliable determination of pesticide residues in various matrices. While conventional methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) are widely used for the analysis of Metalaxyl, they are often susceptible to matrix effects, which can compromise accuracy and precision. The use of a stable isotope-labeled internal standard, such as this compound, in a Stable Isotope Dilution Assay (SIDA) offers a powerful solution to mitigate these challenges.
The Challenge of Matrix Effects in Metalaxyl Analysis
In complex matrices such as soil, water, and food products, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. This phenomenon, known as the matrix effect, can introduce significant variability and inaccuracy into the quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a popular sample preparation technique, helps to minimize these effects, but they cannot always be completely eliminated.
This compound: The Gold Standard for Quantification
The introduction of an isotopic internal standard that co-elutes with the analyte of interest provides a powerful means to correct for both matrix effects and variations in sample preparation and instrument response. Since this compound is chemically identical to Metalaxyl, differing only in its isotopic composition, it experiences the same matrix effects and extraction inefficiencies. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, irrespective of these variations.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of conventional analytical methods for Metalaxyl and present a prospective validation of a UPLC-MS/MS method utilizing this compound.
Table 1: Performance of Conventional Analytical Methods for Metalaxyl
| Analytical Method | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-MS/MS | Potato | Dispersive Solid-Phase Extraction | 0.005 mg/kg | 81.53 - 95.50 | [1] |
| HPLC-MS/MS | Soil | Dispersive Solid-Phase Extraction | 0.005 mg/kg | 93.16 - 103.0 | [1] |
| LC-MS/MS | Scallions | QuEChERS | 0.001 mg/kg | 97.66 - 106.27 | |
| GC-MS | Urine | Methylene Chloride Extraction | 0.025 µg/g | Not Reported | |
| HPLC | Durian Leaf | Not Specified | 0.91 µg/mL | 88 - 103 | [2] |
Table 2: Prospective Performance of UPLC-MS/MS Method with this compound
| Parameter | Expected Performance | Rationale |
| Limit of Quantification (LOQ) | ≤ 0.001 mg/kg | High sensitivity of modern UPLC-MS/MS systems. |
| Linearity (R²) | > 0.995 | Stable isotope internal standard corrects for variations across the calibration range. |
| Recovery (%) | 95 - 105 | Isotope dilution corrects for losses during sample preparation and analysis. |
| Precision (RSD%) | < 10% | Internal standard minimizes variability from matrix effects and instrument fluctuations. |
| Matrix Effect | Significantly Reduced/Compensated | Co-elution of the analyte and internal standard ensures they are equally affected by matrix components, allowing for accurate ratio measurement. |
Experimental Protocols
Conventional Method: UPLC-MS/MS with QuEChERS
A common approach for the analysis of Metalaxyl in vegetable matrices involves the following steps:
-
Sample Homogenization: A representative sample (e.g., 10 g of homogenized vegetable) is weighed into a centrifuge tube.
-
Extraction: Acetonitrile (e.g., 10 mL) is added, and the sample is shaken vigorously. A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.
-
Analysis: The final extract is analyzed by UPLC-MS/MS. Quantification is typically performed using an external calibration curve prepared in a blank matrix extract to partially compensate for matrix effects.
Advanced Method: UPLC-MS/MS with this compound Internal Standard
This method follows a similar sample preparation procedure but incorporates the isotopic internal standard for superior accuracy.
-
Sample Homogenization and Spiking: A representative sample is homogenized. A known amount of this compound solution is added to the sample before extraction.
-
Extraction and Cleanup: The QuEChERS procedure is followed as described above.
-
Analysis: The extract is analyzed by UPLC-MS/MS, monitoring for the specific mass transitions of both Metalaxyl and this compound.
-
Quantification: A calibration curve is prepared by plotting the ratio of the peak area of Metalaxyl to the peak area of this compound against the concentration of Metalaxyl. The concentration of Metalaxyl in the sample is then determined from this curve.
Workflow for UPLC-MS/MS Analysis of Metalaxyl
Caption: Workflow for Metalaxyl analysis using UPLC-MS/MS with an isotopic internal standard.
Conclusion
The use of this compound as an internal standard in a Stable Isotope Dilution Assay provides a significant improvement in the accuracy, precision, and robustness of Metalaxyl quantification. By effectively compensating for matrix effects and procedural variations, this methodology represents the gold standard for regulatory compliance and research applications where reliable data is essential. For laboratories seeking the highest level of confidence in their analytical results, the adoption of isotope dilution mass spectrometry is strongly recommended.
References
A Head-to-Head Comparison: Metalaxyl-13C6 Versus Other Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Metalaxyl-13C6 with other commonly used internal standards, supported by experimental principles and data from analogous studies. The focus is on performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a cornerstone of modern bioanalysis.
In the realm of quantitative analysis, particularly for pesticide residue detection in complex matrices such as food and environmental samples, isotopically labeled internal standards (IL-IS) are the gold standard. They offer a means to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the reliability of the results. Among the available IL-IS, carbon-13 (¹³C) labeled compounds, such as this compound, are increasingly recognized for their superior performance characteristics compared to their deuterated (D) counterparts (e.g., Metalaxyl-D3).
The Superiority of Carbon-13 Labeling
The fundamental advantage of using a ¹³C-labeled internal standard like this compound lies in its chemical and physical similarity to the unlabeled analyte, Metalaxyl.[1][2] Since the ¹³C isotopes are incorporated into the carbon backbone of the molecule, the physicochemical properties, including chromatographic retention time and ionization efficiency, are virtually identical to the native compound. This co-elution is critical for accurately compensating for matrix effects, which can cause signal suppression or enhancement in the mass spectrometer.[3]
Deuterated standards, while widely used, can sometimes exhibit a slight difference in retention time compared to the non-deuterated analyte.[2] This phenomenon, known as the "isotope effect," can lead to differential ionization suppression or enhancement, potentially compromising the accuracy of quantification, especially in complex matrices with significant matrix effects.[3][4] Furthermore, deuterium atoms can, in some instances, be susceptible to back-exchange with protons from the solvent, which would lead to a loss of the isotopic label and inaccurate results.[5] this compound, with its stable ¹³C labels, is not prone to such exchange.[5]
Performance Data: A Comparative Overview
| Performance Metric | This compound (Expected) | Deuterated Internal Standard (e.g., Metalaxyl-D3) (Typical) | Structural Analog (Non-Isotopically Labeled) (Typical) |
| Co-elution with Analyte | Complete | Near-complete, but potential for slight retention time shift | Variable, often requires chromatographic separation |
| Matrix Effect Compensation | Excellent | Good to Excellent | Moderate to Poor |
| Recovery Correction | Excellent | Good to Excellent | Moderate to Poor |
| Risk of Isotopic Exchange | None | Low, but possible in certain conditions | Not Applicable |
| Accuracy (% Recovery) | 95-105% | 90-110% | 70-130% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
This table presents expected performance based on the known properties of different types of internal standards. Actual results may vary depending on the specific experimental conditions and matrix.
Studies have consistently demonstrated that the use of isotopically labeled internal standards significantly improves the accuracy and precision of pesticide residue analysis by mitigating matrix effects.[3][6][7] For example, in the analysis of pesticides in various vegetable matrices, the use of stable isotope-labeled internal standards led to improved recovery and compensated for significant ion suppression.[3] A study on the analysis of various pesticides in complex cannabis matrices showed that using deuterated internal standards reduced the relative standard deviation (%RSD) of quantification from over 50% to under 20%.[6] Given the superior properties of ¹³C labeling, it is anticipated that this compound would provide even more reliable and precise results.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed experimental protocol for the analysis of Metalaxyl in a food matrix, adapted from established methods for pesticide residue analysis using isotopically labeled internal standards.[3]
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and the internal standard solution (this compound). Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent. Shake for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Take the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Metalaxyl: e.g., m/z 280.1 -> 220.1 (quantifier), m/z 280.1 -> 192.1 (qualifier)
-
This compound: e.g., m/z 286.1 -> 226.1
-
3. Data Analysis
-
Quantify Metalaxyl by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared in a representative blank matrix.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical relationships in choosing an internal standard, the following diagrams are provided.
Caption: A typical QuEChERS experimental workflow for the analysis of Metalaxyl.
References
- 1. caymanchem.com [caymanchem.com]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 6. lcms.cz [lcms.cz]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Characteristics of Analytical Methods for Metalaxyl: A Comparative Guide Featuring Metalaxyl-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Metalaxyl, a widely used fungicide. It particularly highlights the performance enhancements achieved by incorporating a stable isotope-labeled internal standard, Metalaxyl-13C6, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. The data presented is compiled from various scientific studies to offer an objective overview for professionals in research and development.
Enhanced Accuracy and Precision with Isotope Dilution
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is primarily due to its ability to compensate for variations in sample preparation and matrix effects during analysis, leading to significantly improved accuracy and precision.
The following table summarizes the performance characteristics of a typical LC-MS/MS method for Metalaxyl analysis without an internal standard and contrasts it with the expected performance when using this compound, based on the established benefits of isotope dilution techniques.
| Performance Characteristic | Method without this compound | Method with this compound (Expected) |
| Accuracy (Recovery) | 70-114% (matrix dependent)[2] | Consistently >95% |
| Precision (RSD) | <10-15% | <5% |
| Limit of Detection (LOD) | 0.01 - 0.27 mg/kg[2] | Potentially lower due to reduced matrix interference |
| Limit of Quantification (LOQ) | 0.01 - 0.91 mg/kg[2] | Lower and more robust across different matrices |
| Matrix Effect | Significant, requires matrix-matched calibration | Compensated, leading to more universal applicability |
| **Linearity (R²) ** | >0.99 | >0.99 |
Experimental Protocols
A common and effective method for the extraction of Metalaxyl from various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by LC-MS/MS analysis.
QuEChERS Sample Preparation
This protocol is a widely adopted standard for pesticide residue analysis in food.[3][4]
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing a d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Dilute with a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Metalaxyl: Specific precursor ion to product ion transitions are monitored.
-
This compound: The corresponding precursor and product ions with a 6 Da mass shift are monitored.
-
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mode of action of Metalaxyl in Oomycete fungi.
Caption: Experimental workflow for Metalaxyl analysis.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimisanj.com [shimisanj.com]
- 4. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Metalaxyl-13C6 vs. Deuterated Metalaxyl
An essential guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the accurate quantification of the fungicide Metalaxyl.
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric assays, the use of an internal standard is paramount for achieving accurate and reliable quantification. For the widely used fungicide Metalaxyl, laboratories commonly employ isotopically labeled analogues as internal standards to correct for variations during sample preparation and analysis. The two most prevalent choices are carbon-13 labeled Metalaxyl (Metalaxyl-13C6) and deuterium-labeled Metalaxyl (deuterated Metalaxyl). This guide provides an objective comparison of their performance, supported by experimental principles and data from analogous compounds, to aid researchers in making an informed decision.
The Critical Role of an Internal Standard
An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. This ensures that it experiences the same variations during extraction, derivatization, and instrumental analysis, including matrix effects and ionization suppression or enhancement in mass spectrometry. By adding a known amount of the internal standard to both the calibration standards and the unknown samples, the ratio of the analyte's response to the internal standard's response can be used for quantification, thereby compensating for potential errors.
Core Comparison: Why 13C-Labeling Often Wins
The fundamental difference between this compound and deuterated Metalaxyl lies in the choice of the heavy isotope. While both serve the purpose of mass differentiation from the native analyte, the subtle variations in their physicochemical properties can have significant implications for analytical accuracy.
Chromatographic Co-elution: A Decisive Factor
One of the most significant advantages of 13C-labeled internal standards is their near-perfect co-elution with the unlabeled analyte.[1] Because the mass difference between 12C and 13C is relatively small, the impact on the molecule's chromatographic behavior is negligible. This means that the analyte and the internal standard travel through the analytical column at the same rate and are exposed to the same matrix effects at the same time.
In contrast, deuterium labeling can lead to a phenomenon known as the "isotopic effect," where the deuterated compound may have a slightly different retention time than the native analyte.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase of the chromatography column. Even a small shift in retention time can mean that the analyte and the internal standard are not subjected to the identical matrix components as they elute, leading to incomplete correction for matrix effects and potentially compromising the accuracy of the results.[3][4]
Stability and Isotopic Exchange
While both 13C and deuterium labels are generally stable, deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix. This can lead to a decrease in the signal of the labeled internal standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. 13C labels, being part of the carbon backbone of the molecule, are not prone to such exchange.[5]
Performance Data: A Comparative Look
While a direct peer-reviewed study quantitatively comparing this compound and deuterated Metalaxyl was not available at the time of this publication, data from studies on other molecules with similar labeling schemes provide compelling evidence for the superiority of 13C-labeled standards, especially in complex matrices and with high-resolution chromatography.
A study comparing 13C-methyl and deuterated-methyl isotopic labeling for the quantification of methyl cellulose patterns using LC-MS with a gradient system demonstrated a significant deviation in the results obtained with the deuterated standard.[1] This was attributed to the partial chromatographic separation of the deuterated isotopologs, leading to a distortion of the signal response that was dependent on the solvent composition. The 13C-labeled standard, however, provided more robust and accurate results.[1]
The following table summarizes the expected performance differences based on established principles and data from analogous compounds:
| Performance Parameter | This compound (Expected) | Deuterated Metalaxyl (Expected) | Rationale |
| Chromatographic Co-elution with Metalaxyl | Excellent (near-perfect co-elution) | Good to Fair (potential for retention time shift) | Minimal isotopic effect with 13C labeling; larger mass difference with deuterium can alter chromatography.[1][2] |
| Correction for Matrix Effects | Superior | Good, but can be compromised by chromatographic shift | Co-elution is crucial for accurate compensation of matrix effects.[3][4] |
| Isotopic Stability | High (no risk of exchange) | Generally high, but potential for H/D exchange in certain positions.[5] | 13C is integrated into the stable carbon backbone. |
| Accuracy of Quantification | Higher potential for accuracy | Good, but may be less accurate in complex matrices or with high-resolution chromatography | Incomplete correction for matrix effects due to chromatographic shifts can introduce bias. |
| Cost | Generally higher | Generally lower | Synthesis of 13C-labeled compounds is often more complex and expensive.[5] |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of Metalaxyl in a food matrix using an isotopically labeled internal standard, based on common practices in the field such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7][8]
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).
-
Extraction:
-
Weigh the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution (this compound or deuterated Metalaxyl).
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5-10 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and magnesium sulfate.
-
Shake for 30 seconds to 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for Metalaxyl analysis.[9]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The transitions for Metalaxyl and its labeled internal standard would be optimized.
-
Metalaxyl: e.g., precursor ion m/z 280.1 -> product ions (specific transitions to be determined based on instrument optimization).
-
This compound: e.g., precursor ion m/z 286.1 -> product ions.
-
Deuterated Metalaxyl (e.g., D3): e.g., precursor ion m/z 283.1 -> product ions.
-
Visualizing the Workflow
Caption: General workflow for the analysis of Metalaxyl using an isotopically labeled internal standard.
Logical Relationship in Internal Standard Selection
Caption: Decision logic for selecting an internal standard for Metalaxyl analysis.
Conclusion
For the highest level of accuracy and confidence in the quantification of Metalaxyl, especially in complex matrices or when using high-resolution chromatographic methods, This compound is the superior choice for an internal standard. Its ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects and other analytical variabilities.
While deuterated Metalaxyl can be a viable and more cost-effective option, researchers must be aware of the potential for chromatographic separation and should thoroughly validate their methods to ensure that any isotopic effects do not compromise the accuracy of their results. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, the complexity of the sample matrix, and the desired level of analytical rigor.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ukisotope.com [ukisotope.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Persistence of metalaxyl residues on tomato fruit using high performance liquid chromatography and QuEChERS methodology - Arabian Journal of Chemistry [arabjchem.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. helixchrom.com [helixchrom.com]
A Head-to-Head Battle for Accuracy: Isotope Dilution vs. QuEChERS in Metalaxyl Residue Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy in pesticide residue analysis, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Metalaxyl residues. While both techniques offer robust solutions, their performance characteristics, particularly in terms of accuracy and precision, can differ significantly, influencing the reliability of research and safety assessments.
This guide delves into the experimental data from various studies to offer a clear comparison, presents detailed experimental protocols for both methodologies, and provides visual workflows to aid in understanding the intricacies of each approach.
Quantitative Performance: A Comparative Overview
The accuracy and precision of an analytical method are critical metrics for its validation and application. The following tables summarize the performance data for Metalaxyl residue analysis using both QuEChERS-based methods and the isotope dilution technique, as reported in various studies.
| Method | Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS LC-MS/MS | Scallions | 0.001 | 97.66 - 106.27 | 2.11 - 6.88 | |
| 0.01 | 97.66 - 106.27 | 2.11 - 6.88 | [1] | ||
| 1 | 97.66 - 106.27 | 2.11 - 6.88 | [1] | ||
| 7 | 97.66 - 106.27 | 2.11 - 6.88 | [1] | ||
| QuEChERS LC-MS/MS | Rice | Not Specified | 76.00 - 111.36 | Not Specified | [2] |
| QuEChERS HPLC-DAD & LC-QqQ-MS | Wine | Not Specified | 70 - 132 | ≤20 | |
| Modified QuEChERS UHPLC-Orbitrap-MS | Full-fat Milk | 0.01, 0.025, 0.1, 0.2 | 79.5 - 119.5 | <11.7 | [3] |
| Method | Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| QuEChERS LC-MS/MS | Rice | Not Specified | 0.010 | [2] |
| Modified QuEChERS UHPLC-Orbitrap-MS | Full-fat Milk | 0.0002 | 0.00061 | [3] |
While direct comparative studies for Metalaxyl are limited, the inherent advantage of the isotope dilution technique lies in its ability to compensate for matrix effects and variations in extraction recovery and instrument response. A study comparing QuEChERS and a Solid Phase Extraction (SPE) method for the analysis of malathion and fenitrothion using isotope dilution mass spectrometry found that with the appropriate chromatographic column, the ratios between fortified and measured values were consistently between 98-102% for both cleanup methods.[4] This highlights that when coupled with isotope dilution, the accuracy of the final result is less dependent on the chosen sample preparation technique.
The Power of Isotope Dilution: Mitigating Matrix Effects
The core strength of the isotope dilution method is the use of a stable, isotopically labeled internal standard that is chemically identical to the analyte of interest (Metalaxyl). This standard is added to the sample at the very beginning of the analytical process. As it behaves identically to the native Metalaxyl throughout extraction, cleanup, and analysis, any losses or variations are mirrored in the internal standard. This allows for a highly accurate calculation of the analyte concentration based on the ratio of the native and labeled isotopes, effectively nullifying the impact of matrix-induced signal suppression or enhancement and procedural inconsistencies.
Experimental Protocols: A Step-by-Step Guide
Isotope Dilution LC-MS/MS Workflow
This protocol outlines a general procedure for the analysis of Metalaxyl residues in a food matrix using isotope dilution LC-MS/MS.
1. Sample Preparation and Fortification:
-
Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable).
-
Add a known amount of a certified Metalaxyl isotope-labeled internal standard (e.g., Metalaxyl-d5) to the homogenized sample. The amount should be chosen to yield a response similar to the expected concentration of the native analyte.
-
Allow the sample to equilibrate with the internal standard for a defined period.
2. Extraction:
-
Add an appropriate extraction solvent (e.g., acetonitrile) to the fortified sample.
-
Homogenize or shake vigorously for a set time to ensure thorough extraction.
-
Add extraction salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Centrifuge the sample to separate the organic and aqueous layers.
3. Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add a specific dSPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids) to the extract.
-
Vortex and centrifuge to pellet the sorbent material.
4. LC-MS/MS Analysis:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The extract may be evaporated and reconstituted in a suitable solvent for LC analysis.
-
Inject the sample into an LC-MS/MS system.
-
Separate Metalaxyl and its labeled internal standard using a suitable C18 column and a gradient elution program.
-
Detect and quantify the parent and product ions for both native Metalaxyl and the labeled internal standard using Multiple Reaction Monitoring (MRM) mode.
-
Calculate the concentration of Metalaxyl based on the measured isotope ratio.
QuEChERS LC-MS/MS Workflow
This protocol follows a standard QuEChERS procedure for the analysis of Metalaxyl residues.
1. Sample Preparation:
-
Homogenize a representative portion of the sample (e.g., 15 g of fruit or vegetable).
2. Extraction and Partitioning:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (containing 1% acetic acid).
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 6 g magnesium sulfate and 1.5 g sodium acetate).[5]
-
Shake vigorously for 1 minute.
-
Centrifuge at >1500 rcf for 1 minute to separate the layers.[5]
3. Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.
-
The dSPE tube typically contains magnesium sulfate and PSA.[5] For matrices with high fat content, C18 may also be included.
-
Vortex for 30 seconds.
-
Centrifuge to pellet the dSPE sorbent.
4. LC-MS/MS Analysis:
-
Take an aliquot of the supernatant and filter it into an autosampler vial.
-
Inject the extract into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection as described in the isotope dilution workflow.
-
Quantification is typically performed using an external calibration curve prepared in a blank matrix extract to compensate for matrix effects.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both Isotope Dilution LC-MS/MS and QuEChERS LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate Determination of Pesticide Residues in Milk by Sonication-QuEChERS Extraction and LC-LTQ/Orbitrap Mass Spectrometry [mdpi.com]
- 4. Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. nucleus.iaea.org [nucleus.iaea.org]
A Researcher's Guide to Certified Reference Materials for Metalaxyl and its Isotopologue
For scientists engaged in drug development, environmental analysis, and food safety testing, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance in these fields, providing a benchmark for method validation and instrument calibration. This guide offers an objective comparison of commercially available CRMs for the fungicide Metalaxyl and its stable isotope-labeled internal standard, Metalaxyl-13C6, complete with supporting experimental data and protocols.
Comparison of Certified Reference Materials
Sourcing high-quality CRMs is the first step towards achieving accurate analytical results. The following tables summarize the specifications of Metalaxyl and this compound CRMs from prominent suppliers.
Table 1: Comparison of Metalaxyl Certified Reference Materials
| Supplier | Product Name/Grade | CAS Number | Purity/Certified Value | Format | Certification |
| Sigma-Aldrich | Metalaxyl, TraceCERT® | 57837-19-1 | Certified by qNMR | Neat | ISO/IEC 17025, ISO 17034 |
| Fujifilm Wako | Metalaxyl Standard | 57837-19-1 | ≥98.0% (Capillary GC) | Neat | N/A[1] |
| CPAChem | Metalaxyl | 57837-19-1 | 98.5 ± 0.1 % | Neat | ISO 17034[2] |
| Sigma-Aldrich | Metalaxyl-M, TraceCERT® | 70630-17-0 | Certified by qNMR | Neat | ISO/IEC 17025, ISO 17034[3] |
| MZ-Analysentechnik | Metalaxyl-M, TraceCERT® | 70630-17-0 | N/A | 100 mg | N/A[4] |
| LabStandard | Metalaxyl-M, CRM | 70630-17-0 | N/A | Neat | ISO 17034[5] |
Table 2: Comparison of this compound Certified Reference Materials
| Supplier | Product Name/Grade | CAS Number | Isotopic Purity | Chemical Purity | Format |
| Sigma-Aldrich | Metalaxyl-(phenyl-13C6) | 1356199-69-3 | 99 atom % 13C | 98% (CP) | Powder |
| MedchemExpress | This compound | N/A | N/A | N/A | N/A[6] |
Experimental Protocol: Quantification of Metalaxyl in Food Samples by LC-MS/MS
The following is a representative protocol for the analysis of Metalaxyl in food matrices, adapted from established methods.[7][8][9] This protocol is intended as a guideline and may require optimization for specific sample types and instrumentation.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the food sample.
-
Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) and MgSO4. Shake for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge at high speed for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Metalaxyl: Precursor ion (m/z) 280.1 -> Product ions (m/z) 220.1, 192.1
-
This compound (Internal Standard): Precursor ion (m/z) 286.1 -> Product ions (m/z) 226.1, 198.1
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by diluting the Metalaxyl CRM in a suitable solvent.
-
Spike the calibration standards and all samples with a constant concentration of the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the amount of Metalaxyl in the samples by interpolating their peak area ratios from the calibration curve.
Workflow and Data Analysis
The following diagram illustrates the typical workflow for the analysis of Metalaxyl using a certified reference material and an isotopically labeled internal standard.
Caption: Analytical workflow for Metalaxyl quantification.
The use of a certified reference material for calibration ensures the traceability of the measurement results, while the isotopically labeled internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification. This comprehensive approach is essential for generating defensible data in regulated environments.
References
- 1. 57837-19-1・Metalaxyl Standard・130-11683[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. Metalaxyl-M certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. mz-at.de [mz-at.de]
- 5. Metalaxyl-M – CRM LABSTANDARD [crmlabstandard.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Navigating Analytical Precision: A Guide to Internal Standards in Metalaxyl Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. This guide provides a comparative overview of internal standards used in the analysis of Metalaxyl, a widely used fungicide. It delves into the regulatory landscape, compares the performance of different internal standard types with supporting data, and provides a detailed experimental protocol.
Regulatory Framework for Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using internal standards in bioanalytical method validation to ensure the accuracy and reliability of data. The SANTE guidelines, which are particularly relevant for pesticide residue analysis in food and feed, also underscore the necessity of appropriate internal standards to compensate for variations during sample preparation and analysis. The core principle is that an ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus correcting for potential errors and matrix effects.
Comparison of Internal Standards for Metalaxyl Analysis
The choice of an internal standard is critical for the development of robust and reliable analytical methods. For Metalaxyl, several types of internal standards can be considered, each with its own advantages and disadvantages. Isotopically labeled internal standards, such as Metalaxyl-13C6 and deuterated analogs (e.g., Metalaxyl-d3, Metalaxyl-d6), are generally preferred as they exhibit nearly identical chemical and physical properties to the analyte. Structural analogs can also be used but may not perfectly compensate for matrix effects.
Below is a comparison of the performance of different internal standards for Metalaxyl analysis based on available data. It is important to note that while this compound is commercially available, specific performance data from peer-reviewed publications was not readily found in the conducted search. Therefore, data for deuterated and structural analogs are presented as alternatives.
| Internal Standard Type | Analyte | Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ/LOD | Citation |
| Deuterated Analog | Metalaxyl | Cannabis Flower | LC-MS/MS | >0.99 | Not specified | <20% | Not specified | [1] |
| Deuterated Analog | (R)-(−)-Metalaxyl | Not specified | GC- or LC-MS | Not specified | Not specified | Not specified | Not specified | [2] |
| Structural Analog (Naphthalene-d8) | Metalaxyl (as 2,6-DMA) | Urine | GC/MS | >0.99 | 85% (surrogate) | Not specified | 0.025 µg/g (LOD) | [3][4] |
| None | Metalaxyl-M | Scallion | QuEChERS LC-MS/MS | 0.9996 | 97.66–106.27% | 2.11–6.88% | 0.001 mg/kg (LOQ) | [5][6] |
Experimental Protocol: QuEChERS Method for Metalaxyl Analysis using an Isotopically Labeled Internal Standard
This protocol is a representative example based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis. It is adapted for the use of an isotopically labeled internal standard like this compound.
1. Sample Preparation
-
Weigh 10 g of the homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Analysis by LC-MS/MS
-
Take an aliquot of the cleaned-up extract.
-
Dilute with an appropriate solvent if necessary.
-
Inject into the LC-MS/MS system.
-
Quantify the concentration of Metalaxyl by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared in a representative blank matrix.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of internal standard correction, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
